Mono(2-ethylhexyl) terephthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJAEJKCNCOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935240 | |
| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155603-50-2 | |
| Record name | Mono(2-ethylhexyl) terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Mono(2-ethylhexyl) terephthalate (MEHTP)
Introduction
This compound (MEHTP) is the primary monoester metabolite of the widely used plasticizer Di(2-ethylhexyl) terephthalate (DEHTP).[1][2] DEHTP is a structural isomer of Di(2-ethylhexyl) phthalate (DEHP) and is often used as a replacement for ortho-phthalate plasticizers in a variety of consumer products, including food packaging and medical devices.[3] Consequently, MEHTP has become a critical biomarker for assessing human exposure to DEHTP.[1] Its study is paramount in the fields of toxicology, environmental science, and drug development to understand the metabolism, bioaccumulation, and potential health effects associated with terephthalate-based plasticizers.[1] This document provides a comprehensive overview of the core physicochemical properties of MEHTP, details the experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.
Core Physicochemical Properties
The intrinsic physicochemical properties of MEHTP are fundamental to understanding its behavior in biological and environmental systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological endpoints.
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-ethylhexoxycarbonyl)benzoic acid | [1][4] |
| Synonyms | MEHTP, Monoethylhexylterephthalate | [4] |
| CAS Number | 155603-50-2 | [4][5] |
| Molecular Formula | C₁₆H₂₂O₄ | [1][4][5][6] |
| Molecular Weight | 278.34 g/mol | [4][5][6] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 106 - 108 °C | [5] |
| Boiling Point | 410.6 ± 28.0 °C at 760 mmHg | [6] |
| Flash Point | 144.8 ± 17.5 °C | [5][6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Water Solubility | Limited (up to 4 mg/L) | [6] |
| Solubility in Organic Solvents | Soluble in Chloroform and Methanol (with sonication) | [5] |
| pKa | 3.75 ± 0.10 (Predicted) | [5] |
Experimental Protocols
Accurate determination of MEHTP's properties and its quantification in biological matrices rely on precise experimental methodologies.
Synthesis of MEHTP
MEHTP is not typically synthesized directly in laboratory settings for research purposes. Instead, it is commonly produced through the controlled partial hydrolysis of its parent compound, DEHTP.[1] The synthesis of DEHTP itself is well-established and generally follows one of two primary routes:
-
Direct Esterification: This process involves the reaction of terephthalic acid (TPA) with 2-ethylhexanol at elevated temperatures (approx. 180°C to 270°C) and pressures (approx. 1 to 4 bar gauge) in the presence of a titanium catalyst, such as titanium tetraisopropoxide.[7] Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester, DEHTP.[7]
-
Transesterification: An alternative industrial method involves the transesterification of dimethyl terephthalate with 2-ethylhexanol.[1]
Once DEHTP is synthesized and purified, MEHTP can be obtained via controlled alkaline or enzymatic hydrolysis, which cleaves one of the two ester bonds.
Quantification in Biological Matrices
The standard method for the detection and quantification of MEHTP and its oxidative metabolites in human urine involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]
Protocol: HPLC-MS/MS for Urinary MEHTP Metabolite Analysis [8][9]
-
Sample Preparation: Urine samples undergo enzymatic deconjugation to cleave glucuronide conjugates of the metabolites. This step is crucial as metabolites are often excreted in their conjugated, more water-soluble form.[9]
-
On-line Sample Clean-up: A two-column assembly is used for on-line solid-phase extraction (SPE).[8] The first column (e.g., Chromolith RP-18) captures the analytes of interest from the urine matrix, while salts and other interferences are washed away.[3] The retained analytes are then eluted onto the analytical column.
-
Chromatographic Separation: The metabolites are separated using a reversed-phase HPLC column (e.g., Betasil phenyl column).[3] A gradient elution with a suitable mobile phase (e.g., a mixture of water and methanol or acetonitrile with additives like formic acid) is employed to resolve the different metabolites.
-
Detection and Quantification: The separated metabolites are detected using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode.[3] Quantification is achieved by isotope dilution, where a known concentration of a stable isotope-labeled internal standard for each analyte is added to the sample at the beginning of the workflow. The ratio of the signal from the native analyte to its labeled internal standard allows for precise and accurate quantification, correcting for any matrix effects or variations in instrument response.[8][9]
Metabolism and Signaling Pathways
MEHTP is an intermediate in a larger metabolic cascade that begins with the ingestion or absorption of DEHTP. Understanding this pathway is essential for toxicological risk assessment.
Metabolic Pathway of DEHTP
The biotransformation of DEHTP primarily occurs in two phases. The initial step is the hydrolysis of DEHTP to MEHTP, which is then subjected to further oxidative metabolism.[1] The primary oxidative metabolites identified in human urine include Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), with MECPTP being the most abundant.[1][9]
Analytical Workflow
The logical flow for analyzing MEHTP in a research or clinical setting follows a standardized procedure to ensure accuracy and reproducibility.
References
- 1. This compound | High Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H22O4 | CID 154683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Buy this compound (EVT-314993) | 155603-50-2 [evitachem.com]
- 7. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 8. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP) for Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP) is a novel compound, and as such, direct experimental data on its synthesis and biological activity are not extensively available in public literature. This guide provides a detailed theoretical framework for its synthesis, characterization, and potential areas of investigation based on established chemical principles and the known properties of structurally related thieno[2,3-d]pyrimidine derivatives.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These include roles as anti-inflammatory agents, microtubule targeting agents, and enzyme inhibitors. The potential for diverse substitutions on this scaffold allows for the fine-tuning of physicochemical properties and biological targets. This guide focuses on a novel derivative, 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP), providing a comprehensive overview of its proposed synthesis, characterization, and potential for further research.
Proposed Synthesis of MEHTP
The synthesis of MEHTP can be approached through a multi-step process, beginning with the construction of the core thieno[2,3-d]pyrimidine structure, followed by functionalization. A plausible synthetic route is outlined below.
Experimental Protocol:
A potential synthesis can be achieved via the Gewald reaction to form the initial substituted thiophene, followed by cyclization to build the pyrimidine ring.
-
Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate:
-
A mixture of p-tolylacetonitrile, ethyl cyanoacetate, and elemental sulfur is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
A base, for instance, morpholine or triethylamine, is added, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by precipitation in water and purified by recrystallization.
-
-
Synthesis of 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one:
-
The resulting aminothiophene is reacted with formamide under reflux conditions to construct the pyrimidine ring.
-
Alternatively, the aminothiophene can be treated with triethyl orthoformate followed by reaction with ammonia.
-
The cyclized product is then isolated and purified.
-
-
Chloromethylation of the thienopyrimidine core:
-
The 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is treated with paraformaldehyde and concentrated hydrochloric acid to introduce a chloromethyl group at the 5-position.
-
-
Synthesis of MEHTP:
-
The chloromethylated intermediate is reacted with 2-methoxyethanol in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.
-
The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
The final product, MEHTP, is purified using column chromatography.
-
Caption: Proposed synthetic workflow for MEHTP.
Characterization of MEHTP
The structural confirmation of the synthesized MEHTP would rely on a combination of spectroscopic techniques. Below are the predicted characterization data based on the proposed structure.
Predicted Data:
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (tolyl & pyrimidine): 7.0-8.5 ppmMethylene protons (linker): 4.5-5.0 ppmMethoxy & ethoxy protons: 3.3-3.8 ppmMethyl protons (tolyl): 2.3-2.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: 160-170 ppmAromatic carbons: 110-150 ppmAliphatic carbons: 50-80 ppmMethyl carbon (tolyl): ~21 ppm |
| Mass Spec. | m/z (ESI+) | Calculated for C₂₀H₂₀N₂O₃S: [M+H]⁺ ≈ 381.12 |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: 3200-3400C=O stretch: 1650-1700C-O stretch: 1050-1150 |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of MEHTP.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained to identify the key functional groups present in the molecule.
-
Melting Point Analysis: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
Potential Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a variety of biological activities. Based on these precedents, MEHTP could be investigated for the following potential therapeutic applications.
-
Anti-inflammatory Activity: Many thieno[2,3-d]pyrimidine derivatives are known to inhibit pro-inflammatory cytokines and enzymes. MEHTP could potentially modulate signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.
-
Anticancer Activity: The thieno[2,3-d]pyrimidine core is present in compounds that act as microtubule targeting agents, disrupting cell division in cancer cells. MEHTP could be evaluated for its effects on tubulin polymerization and its efficacy against various cancer cell lines.
-
Enzyme Inhibition: This class of compounds has also been explored as inhibitors of various kinases and other enzymes, such as SIRT2, which are implicated in cancer and neurodegenerative diseases.
Caption: Potential signaling pathways modulated by MEHTP.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and investigation of the novel thieno[2,3-d]pyrimidine derivative, MEHTP. While the information presented is based on established chemical knowledge of related compounds, it offers a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this new chemical entity. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the biological profile of MEHTP.
Mono(2-ethylhexyl) terephthalate degradation pathways in vivo
An In-Depth Technical Guide on the In Vivo Degradation Pathways of Mono(2-ethylhexyl) terephthalate (MEHTP)
Introduction
This compound (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for Di(2-ethylhexyl) phthalate (DEHP).[1][2] DEHTP is utilized in a variety of consumer products, leading to widespread human exposure. Upon ingestion, DEHTP is rapidly hydrolyzed to MEHTP. The subsequent in vivo degradation of MEHTP is a critical determinant of its toxicokinetics and potential biological activity. This guide provides a comprehensive overview of the metabolic pathways of MEHTP, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biotransformation processes.
Core Metabolic Pathways of MEHTP
The in vivo degradation of MEHTP primarily involves the oxidative metabolism of its 2-ethylhexyl side chain. This process occurs through a series of enzymatic reactions, predominantly ω-oxidation followed by β-oxidation, analogous to the metabolism of the structurally similar MEHP (the primary metabolite of DEHP).[3][4] These reactions lead to the formation of several oxidized metabolites that are more water-soluble and readily excreted in the urine.
The principal metabolic steps are:
-
Initial Hydrolysis: DEHTP is first metabolized to MEHTP by the cleavage of one of its ester linkages.
-
Side-Chain Oxidation: The aliphatic side chain of MEHTP undergoes sequential oxidation. This process generates hydroxylated (e.g., 5OH-MEHTP), oxo (e.g., 5oxo-MEHTP), and carboxylated (e.g., 5cx-MEPTP, 2cx-MMHTP) derivatives.[1][2]
-
Conjugation (Phase II Metabolism): Some of the oxidized metabolites, particularly those with hydroxyl groups like 5OH-MEHTP and 5oxo-MEHTP, can undergo Phase II conjugation reactions, with glucuronidation being a prominent pathway.[1][2] This further increases their water solubility and facilitates their elimination from the body. In contrast, the carboxy-metabolites are predominantly excreted in their free, unconjugated form.[1][2]
The major identified urinary metabolites of MEHTP are:
-
5OH-MEHTP: Mono-(2-ethyl-5-hydroxyhexyl) terephthalate
-
5oxo-MEHTP: Mono-(2-ethyl-5-oxohexyl) terephthalate
-
5cx-MEPTP: Mono-(5-carboxy-2-ethylpentyl) terephthalate
-
2cx-MMHTP: Mono-(2-carboxymethylheptyl) terephthalate
Data Presentation: Quantitative Metabolite Excretion
The following table summarizes the quantitative data on the urinary excretion of MEHTP metabolites following a single oral dose of DEHTP in human volunteers. This data provides insight into the relative importance of the different metabolic pathways.
| Metabolite | Mean % of Administered Dose (Range) | Predominant Excretion Form | Reference |
| 5cx-MEPTP | 13.0% (7.0 - 20.4%) | Free Form (>90%) | [1][2] |
| 5OH-MEHTP | 1.8% (1.3 - 2.4%) | Glucuronide Conjugate (>70%) | [1][2] |
| 5oxo-MEHTP | 1.0% (0.6 - 1.6%) | Glucuronide Conjugate (>70%) | [1][2] |
| 2cx-MMHTP | 0.3% (0.2 - 0.4%) | Free Form (>90%) | [1][2] |
| Total Measured | ~16.1% | - | [1] |
Data derived from a human study with a single oral dosage of 50 mg DEHTP to three male volunteers.[1][2]
Experimental Protocols
The characterization of MEHTP degradation pathways relies on robust in vivo studies. Below is a detailed methodology generalized from key human and animal metabolism studies.[1][2][4]
Protocol: In Vivo MEHTP Metabolism Study
-
Subject Recruitment and Dosing:
-
Human Studies: Healthy adult volunteers are recruited. Exclusion criteria typically include significant medical conditions or recent exposure to known sources of phthalates/terephthalates. A single oral dose of DEHTP (e.g., 50 mg) is administered.[1][2]
-
Animal Models: Rodent models, such as rats or hamsters, are commonly used.[3][4] The test compound (e.g., radiolabeled MEHTP) is administered via oral gavage at varying dose levels (e.g., 50 and 500 mg/kg body weight).[3]
-
-
Sample Collection:
-
Sample Preparation for Analysis:
-
An aliquot of the urine sample is taken for analysis.
-
To quantify the total amount of each metabolite (free and conjugated), an enzymatic deconjugation step is performed using β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate conjugates.
-
Internal standards (isotope-labeled versions of the target analytes) are added to the samples to ensure accurate quantification.
-
Solid-phase extraction (SPE) or online sample cleanup may be employed to remove interfering matrix components and concentrate the analytes.[1]
-
-
Analytical Quantification:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard analytical technique.[1][2]
-
Method: The prepared sample is injected into the HPLC system, where the metabolites are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, which provides highly sensitive and specific detection and quantification based on the mass-to-charge ratio of the parent and fragment ions for each metabolite.
-
Quantification: Analyte concentrations are determined by comparing the signal response of the native analyte to that of its corresponding isotope-labeled internal standard (isotope dilution method).[1]
-
Mandatory Visualizations
MEHTP Metabolic Pathway
Caption: Primary metabolic pathway of DEHTP to MEHTP and its subsequent oxidative metabolites.
Experimental Workflow for Metabolite Analysis
References
- 1. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of di(2-ethylhexyl) phthalate (DEHP) and mono-(2-ethylhexyl) phthalate (MEHP) in rats: in vivo and in vitro dose and time dependency of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Sources and Fate of Mono-(2-ethylhexyl) Terephthalate (MEHTP)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mono-(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), a replacement for some ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the environmental sources, fate, and potential biological effects of its metabolite, MEHTP, is of growing importance. This guide provides a comprehensive overview of the current scientific understanding of MEHTP, focusing on its environmental presence, metabolic pathways, and analytical methodologies for its detection.
Environmental Sources of MEHTP
Direct environmental sources of MEHTP are limited as it is primarily formed through the metabolism of its parent compound, DEHTP. Therefore, the environmental sources of MEHTP are intrinsically linked to the sources of DEHTP.
1.1. Sources of Di(2-ethylhexyl) Terephthalate (DEHTP)
DEHTP is utilized as a plasticizer in a variety of consumer and industrial products, leading to its release into the environment. Key sources include:
-
Plastics and Polymers: DEHTP is used in the production of flexible polyvinyl chloride (PVC) products, children's toys, medical devices, and food contact materials.[1] Leaching from these products is a primary pathway for environmental contamination.
-
Industrial and Municipal Waste: Disposal of products containing DEHTP in landfills and wastewater contributes to its presence in soil, water, and sludge.[2]
-
Consumer Products: Personal care products, adhesives, paints, and lacquers may also contain DEHTP or related compounds, leading to their release during use and disposal.[3]
-
Food Contamination: Processed and fatty foods have been identified as a significant source of human exposure to DEHTP, likely due to migration from packaging materials.[4]
-
Indoor Environments: Dust in indoor environments can be a reservoir for DEHTP, leading to exposure through inhalation and ingestion, particularly for children.[1][4]
Environmental Fate of MEHTP
The environmental fate of MEHTP is not extensively studied directly. However, insights can be drawn from the behavior of its parent compound, DEHTP, and the analogous metabolite of DEHP, mono-(2-ethylhexyl) phthalate (MEHP).
2.1. Environmental Transformation of DEHTP to MEHTP
Once in the environment, DEHTP can undergo biotic and abiotic degradation processes that can lead to the formation of MEHTP. The primary mechanism is expected to be microbial hydrolysis of one of the ester bonds of the DEHTP molecule.
2.2. Persistence and Degradation of MEHTP
The persistence of MEHTP in the environment is not well-documented. However, based on the behavior of the structurally similar MEHP, it is expected to be more persistent than its parent diester, DEHTP.[5] Further degradation of MEHTP can occur through oxidation of the 2-ethylhexyl side chain, leading to the formation of various oxidized metabolites.
2.3. Transport and Distribution
DEHTP, the precursor to MEHTP, has a tendency to sorb strongly to soil and sediment.[2] This suggests that MEHTP may also exhibit limited mobility in soil and aquatic environments, potentially accumulating in sediments and sludge. The transport of MEHTP in the environment will be influenced by factors such as soil organic matter content, pH, and water solubility.
Quantitative Data on MEHTP and its Metabolites
Quantitative data on MEHTP in environmental matrices are scarce. Most available data come from human biomonitoring studies that measure urinary concentrations of DEHTP metabolites as biomarkers of exposure.
Table 1: Urinary Concentrations of DEHTP Metabolites in Human Biomonitoring Studies
| Metabolite | Study Population | Sample Size (N) | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Detection Frequency (%) | Reference |
| MECPTP | U.S. Adults (2011-2016) | 483 | - | - | [6] | |
| MEHHTP | U.S. Adults (2011-2016) | 483 | - | - | [6] | |
| 5cx-MEPTP | Portuguese Children (4-17 years) | 107 | 4.19 | 26.4 | 100 | [4] |
| 5OH-MEHTP | Portuguese Children (4-17 years) | 107 | Lower levels | - | Lower rates | [4] |
| 5oxo-MEHTP | Portuguese Children (4-17 years) | 107 | Lower levels | - | Lower rates | [4] |
| 2cx-MMHTP | Portuguese Children (4-17 years) | 107 | Lower levels | - | Lower rates | [4] |
MECPTP: mono-2-ethyl-5-carboxypentyl terephthalate; MEHHTP: mono-2-ethyl-5-hydroxyhexyl terephthalate; 5cx-MEPTP: mono(2-ethyl-5-carboxypentyl) terephthalate; 5OH-MEHTP: mono(2-ethyl-5-hydroxyhexyl) terephthalate; 5oxo-MEHTP: mono(2-ethyl-5-oxohexyl) terephthalate; 2cx-MMHTP: mono(2-carboxymethylhexyl) terephthalate;
Experimental Protocols
Standardized methods for the analysis of MEHTP in environmental samples are not yet widely established. However, methodologies used for the analysis of phthalate metabolites in biological and environmental matrices can be adapted.
4.1. Sample Preparation for Water Samples
-
Filtration: Water samples are filtered to remove suspended solids.
-
Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., C18) to concentrate the analytes.
-
Elution: The analytes are eluted from the SPE cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for instrumental analysis.
4.2. Sample Preparation for Soil and Sediment Samples
-
Soxhlet Extraction or Ultrasonic Extraction: The soil or sediment sample is extracted with an organic solvent (e.g., hexane/acetone mixture).
-
Clean-up: The extract is cleaned up using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering substances.
-
Concentration and Reconstitution: The cleaned extract is concentrated and reconstituted as described for water samples.
4.3. Instrumental Analysis
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive technique for the analysis of MEHTP and its oxidized metabolites. A reversed-phase HPLC column is typically used for separation, followed by detection using a tandem mass spectrometer operating in negative ion mode. Isotope dilution is often employed for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of MEHTP, often requiring derivatization to increase volatility and improve chromatographic performance.
Signaling Pathways and Biological Effects
The biological effects of MEHTP are an active area of research. Studies on its parent compound, DEHTP, and related phthalates provide initial insights into potential mechanisms of action.
5.1. Endocrine Disruption
Recent studies have shown that DEHTP can act as an endocrine disruptor, particularly affecting the thyroid and sex hormone systems.[7]
-
Thyroid Hormone Disruption: In zebrafish, exposure to DEHTP has been shown to alter whole-body thyroid hormone levels and the expression of genes involved in thyroid regulation.[7]
-
Sex Hormone Disruption: DEHTP exposure in adult male zebrafish has been observed to decrease estradiol and 11-ketotestosterone levels while increasing testosterone.[7]
5.2. Androgen Receptor Interaction
In silico studies on DEHP and its metabolites suggest a potential for these compounds to interact with the androgen receptor, which could lead to disruption of androgen signaling.[8] Similar interactions may be possible for MEHTP, but further research is needed.
Visualizations
Metabolic Pathway of DEHTP
Caption: Metabolic conversion of DEHTP to MEHTP and further oxidized metabolites.
Experimental Workflow for MEHTP Analysis in Water
Caption: Workflow for the analysis of MEHTP in water samples.
Potential Environmental Fate of MEHTP
Caption: Conceptual model of the environmental fate of MEHTP.
Conclusion and Future Perspectives
MEHTP is an emerging environmental contaminant of interest due to the increasing use of its parent compound, DEHTP. While current knowledge on its environmental sources and fate is limited, analogies with related phthalates provide a framework for understanding its behavior. Human biomonitoring data clearly indicate widespread exposure to DEHTP, leading to the formation of MEHTP and its metabolites. Future research should focus on:
-
Developing and validating analytical methods for the routine monitoring of MEHTP in various environmental matrices.
-
Conducting studies to determine the persistence, mobility, and degradation pathways of MEHTP in soil and water.
-
Investigating the ecotoxicological effects of MEHTP on a broader range of organisms.
-
Further elucidating the mechanisms of endocrine disruption and other potential health effects associated with MEHTP exposure.
A more comprehensive understanding of the environmental lifecycle of MEHTP is crucial for assessing its potential risks to ecosystems and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Time-trends in human urinary concentrations of phthalates and substitutes DEHT and DINCH in Asian and North American countries (2009–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Thyroid and sex hormone disrupting effects of DEHTP at different life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites [mdpi.com]
The Toxicokinetic Profile of Mono(2-ethylhexyl) terephthalate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary and active metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the toxicokinetics of its metabolite, MEHTP, is crucial for assessing potential human health risks. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicokinetics of MEHTP in animal models, covering its absorption, distribution, metabolism, and excretion (ADME). Due to the limited availability of data specifically for MEHTP, this guide also draws upon the extensive research on its close structural isomer, mono(2-ethylhexyl) phthalate (MEHP), to provide a more complete picture, with the critical caveat that the toxicokinetics of these isomers may differ.
Absorption
Following oral exposure to its parent compound, DEHTP, MEHTP is formed through hydrolysis in the gastrointestinal tract. Studies in rats have shown that DEHTP is hydrolyzed to MEHTP, 2-ethylhexanol (2-EH), and terephthalic acid (TPA) by gut homogenate fractions[1]. The hydrolysis of DEHTP appears to be slower than that of its ortho-isomer, DEHP, with estimated in vitro half-lives of 53.3 minutes for DEHTP compared to 12.6 minutes for DEHP in rat gut homogenates[1].
The absorption of MEHTP itself has not been directly studied. However, studies on its analogue, MEHP, indicate that it is readily absorbed from the gastrointestinal tract in rats[2]. Research using a fluorescently labeled MEHP analog (MEHP-AF) also demonstrated rapid absorption across the intestinal mucosal barrier in rats[3].
Distribution
Once absorbed, MEHTP is expected to be distributed throughout the body. A study on radiolabeled DEHTP in rats showed that after 144 hours, less than 2% of the administered radioactivity was found in the carcass, with the highest concentrations in the liver and fat[1].
In studies with the ortho-isomer MEHP, intravenous administration in rats resulted in rapid distribution to all tissues, with the highest levels observed in the liver, kidney, and urinary bladder[2]. Similarly, in situ organ distribution studies in mice using a fluorescent MEHP analog showed its main concentration in the liver, kidney, and testis[3].
Metabolism
MEHTP is the initial metabolite of DEHTP. Further metabolism of MEHTP is anticipated, similar to the extensive metabolism of MEHP. For MEHP, metabolism in rats involves side-chain oxidation to form alcohols, ketones, and acids[2]. This process is mediated by microsomal enzymes, likely cytochrome P-450 isozymes associated with fatty acid hydroxylation[4]. In hamsters, MEHP is also metabolized via omega- and beta-oxidation, and its metabolites can be conjugated with glucuronic acid[5].
In a study of DEHTP in rats, urinary metabolites included terephthalic acid, oxidized metabolites of 2-ethylhexanol, and MEHTP. Glucuronic and sulfuric acid conjugates were also identified, accounting for about 10% of the administered dose[1].
Metabolic Pathway of Di(2-ethylhexyl) terephthalate (DEHTP)
Excretion
Following oral administration of radiolabeled DEHTP to rats, radioactivity was primarily eliminated in the feces (56.5% of the dose), mostly as unchanged DEHTP, with smaller amounts of MEHTP and other polar metabolites. Approximately 31.9% of the dose was excreted in the urine, mainly as MEHTP and metabolic products of 2-EH. A small percentage (3.6%) was expired as carbon dioxide[1].
For the ortho-isomer MEHP, excretion is rapid, with about 80% of an oral dose eliminated within 24 hours in rats; 72% in urine and 8% in feces[2]. The elimination half-time for MEHTP metabolites in urine has been reported to be around 6.9-7.0 hours[6].
Quantitative Toxicokinetic Data
Specific toxicokinetic parameters for MEHTP are scarce. The available data is primarily derived from studies on its parent compound, DEHTP, or its isomer, MEHP.
Table 1: Excretion of Radioactivity from [14C]DEHTP in Rats after Oral Administration
| Parameter | Value (% of dose) | Animal Model | Reference |
| Fecal Excretion | 56.5 ± 12.1 | Male Sprague-Dawley Rats | [1] |
| Urinary Excretion | 31.9 ± 10.9 | Male Sprague-Dawley Rats | [1] |
| Expired as 14CO2 | 3.6 ± 0.9 | Male Sprague-Dawley Rats | [1] |
| In Carcass (after 144h) | < 2.0 | Male Sprague-Dawley Rats | [1] |
Table 2: Pharmacokinetic Parameters of MEHP (Ortho-isomer) in Rats
| Parameter | Value | Route | Dose | Animal Model | Reference |
| Cmax | 63.2 ± 8.7 µg/mL | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |
| Cmax | 84.1 ± 14.9 µg/mL | Oral | 0.4 g/kg | Rat | [7] |
| Tmax | 3 h | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |
| Tmax | 3 h | Oral | 0.4 g/kg | Rat | [7] |
| t1/2 | 5.2 ± 0.5 h | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |
| t1/2 | 5.5 ± 1.1 h | Oral | 0.4 g/kg | Rat | [7] |
| AUC (MEHP/DEHP ratio) | 16.1 ± 6.1 | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |
Experimental Protocols
Protocol 1: Hydrolysis, Absorption, and Metabolism of DEHTP in Rats (Adapted from[1])
-
Test Substance: [hexyl-2-14C]DEHTP dissolved in corn oil.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Dosing: Single oral gavage at a dose of 100 mg/kg.
-
Sample Collection:
-
Urine, feces, and expired air were collected for 144 hours.
-
At 144 hours, animals were sacrificed, and tissues (liver, fat, etc.) and the remaining carcass were collected.
-
-
Analytical Method:
-
Radioactivity in samples was determined by liquid scintillation counting.
-
Feces and urine were analyzed for unlabeled metabolites. Fecal extracts were analyzed by thin-layer chromatography (TLC). Urine samples were hydrolyzed (with glucuronidase/sulfatase) and extracted for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Protocol 2: Toxicokinetics of MEHP in Rats (Representative Protocol)
-
Test Substance: MEHP dissolved in a suitable vehicle (e.g., corn oil).
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Single oral gavage at a specified dose.
-
Sample Collection:
-
Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation.
-
Urine and feces are collected over 24 or 48 hours in metabolic cages.
-
-
Analytical Method:
-
Plasma, urine, and fecal homogenate samples are subjected to solid-phase or liquid-liquid extraction.
-
MEHTP concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with an appropriate internal standard.
-
Experimental Workflow for a Typical Rodent Toxicokinetic Study
Analytical Methodologies
The accurate quantification of MEHTP in biological matrices is essential for toxicokinetic studies. While specific validated methods for MEHTP are not widely published, methods for other phthalate monoesters, particularly MEHP, are well-established and can be adapted.
-
Principle Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Enzymatic Hydrolysis: Since a significant portion of MEHTP may be excreted as glucuronide conjugates, a deconjugation step using β-glucuronidase is often necessary, especially for urine samples.
-
Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to remove matrix interferences and concentrate the analyte.
-
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C- or deuterium-labeled MEHTP) is critical to correct for matrix effects and variations during sample preparation and analysis, ensuring data accuracy and precision.
-
Detection: Tandem mass spectrometry is used for detection, typically in negative ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Conclusion and Future Directions
The toxicokinetics of MEHTP in animal models are not yet well-characterized. The available data, primarily from a study on its parent compound DEHTP in rats, suggests that it is formed by hydrolysis in the gut, with subsequent excretion in both urine and feces. Drawing parallels with its well-studied isomer, MEHP, it is likely that MEHTP undergoes further oxidative metabolism and is rapidly distributed and eliminated.
To adequately assess the risks associated with DEHTP exposure, further research is needed to:
-
Conduct dedicated toxicokinetic studies of MEHTP in multiple animal species, including rats and mice, to determine key pharmacokinetic parameters.
-
Elucidate the complete metabolic pathway of MEHTP and identify its major metabolites.
-
Investigate potential species differences in MEHTP toxicokinetics.
-
Explore the potential for bioaccumulation with chronic exposure.
Such studies will be instrumental in refining our understanding of the safety profile of DEHTP and its primary metabolite, MEHTP.
References
- 1. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and tissue distribution of mono-2-ethylhexyl phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of mono-(2-ethylhexyl) phthalate with low-dose exposure applying fluorescence tracing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of mono-2-ethylhexyl phthalate by microsomal enzymes. Similarity to omega- and (omega-1) oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpsc.gov [cpsc.gov]
- 7. Disposition of orally administered di-(2-ethylhexyl) phthalate and mono-(2-ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Di(2-ethylhexyl) Terephthalate (DEHTP) to Mono(2-ethylhexyl) Terephthalate (MEHTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. Understanding the metabolic fate of DEHTP is crucial for assessing its safety and potential biological effects. The primary step in DEHTP metabolism is the hydrolysis of one of its ester bonds to form Mono(2-ethylhexyl) terephthalate (MEHTP). This technical guide provides an in-depth overview of the in vitro metabolism of DEHTP to MEHTP, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
Core Concepts: The Metabolic Pathway
The in vitro metabolism of DEHTP is initiated by the hydrolytic cleavage of an ester linkage, a reaction catalyzed by carboxylesterases present in various tissues, most notably the liver. This initial biotransformation yields MEHTP and 2-ethylhexanol. MEHTP can then undergo further oxidative metabolism.
dot
Quantitative Data on DEHTP Metabolism
For comparative purposes, kinetic data for the analogous ortho-phthalate, DEHP, are presented below. It is crucial to note that these values may not be directly applicable to DEHTP due to structural differences between the two compounds.
Table 1: In Vitro Formation of MEHTP and Other DEHTP Metabolites in Human Liver Microsomes
| Metabolite | Concentration (μM) after 26h Incubation |
| This compound (MEHTP) | 0.06 ± 0.003 |
| mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) | 2.43 ± 0.10 |
| mono-2-ethyloxohexyl terephthalate (MEOHTP) | 0.17 ± 0.01 |
| mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) | 0.06 ± 0.01 |
| Terephthalic acid (TPA) | 27.2 ± 1.17 |
Data from a study by Silva et al. (2015) where 640 nmoles of DEHTP were incubated with human liver microsomes at 37°C.[1][2]
Table 2: Michaelis-Menten Constants for the Hydrolysis of DEHP to MEHP in Liver Microsomes (for comparative purposes)
| Species | Km (mM) | Vmax (nmol/min/mg protein) |
| Human | 0.0144 | Not Reported |
| Mouse | 0.0076 | Not Reported |
| Rat | 0.006 | 1.32 |
It is important to reiterate that these values are for DEHP, not DEHTP, and are provided for context only.[3]
Experimental Protocols
The following section outlines a general protocol for studying the in vitro metabolism of DEHTP to MEHTP using human liver microsomes. This protocol is a synthesis of methodologies reported in the scientific literature.
Objective: To determine the formation of MEHTP from DEHTP in the presence of human liver microsomes.
Materials:
-
Di(2-ethylhexyl) terephthalate (DEHTP)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., isotopically labeled MEHTP)
-
Analytical grade water
-
Microcentrifuge tubes
-
Incubator/shaker
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Experimental Workflow:
dot
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DEHTP in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a working solution of DEHTP by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, add the human liver microsomes (e.g., at a final protein concentration of 0.5-1.0 mg/mL) to the potassium phosphate buffer.
-
Add the DEHTP working solution to the microsomal suspension.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the concentrations of DEHTP and MEHTP.
-
The HPLC system should be equipped with a suitable column (e.g., a C18 column) to achieve chromatographic separation.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and its metabolite.
-
Signaling Pathways and Downstream Effects
Recent research has begun to explore the potential for DEHTP and its primary metabolite, MEHTP, to interact with cellular signaling pathways, particularly nuclear receptors that regulate gene expression.
dot
Several in vitro studies have investigated the effects of DEHTP and MEHTP on nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). These studies suggest that MEHTP may act as a ligand for PPARs, leading to the modulation of target gene expression. For example, in vitro exposure of ovarian antral follicles to MEHTP has been shown to alter the expression of cell cycle regulator genes.[4] While the direct activation of PPARs by DEHTP itself is less clear, its metabolism to the more active MEHTP is a critical step.
The activation of PPARs can lead to a cascade of downstream events, influencing cellular processes such as lipid metabolism, inflammation, and cell proliferation. However, the specific signaling cascades and ultimate cellular consequences of DEHTP and MEHTP exposure are still areas of active investigation.
Conclusion
The in vitro metabolism of DEHTP to MEHTP is a key initial step in its biotransformation, primarily mediated by carboxylesterases in the liver. While quantitative data on the enzyme kinetics of this specific reaction are currently limited, in vitro studies using human liver microsomes have provided valuable insights into the formation of MEHTP and its subsequent oxidative metabolites. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct their own investigations into DEHTP metabolism. Furthermore, emerging evidence suggests that DEHTP and its metabolites may interact with cellular signaling pathways, such as those governed by PPARs, highlighting the need for further research to fully elucidate the biological activity of this widely used plasticizer.
References
- 1. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling MEHTP: A Technical Guide to its Structural Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-2-ethylhexyl terephthalate (MEHTP) is the primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), a compound increasingly used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. As human exposure to DEHTP is widespread, a thorough understanding of the physicochemical properties, metabolism, and biological interactions of MEHTP is crucial for assessing its potential impact on human health and for the development of safe pharmaceuticals and consumer products.
This technical guide provides an in-depth overview of the structural characterization and analysis of MEHTP. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a review of the current understanding of its biological interactions, particularly concerning key signaling pathways.
Structural Characterization of MEHTP
MEHTP is a monoester derivative of terephthalic acid. Its chemical structure is characterized by a benzene ring with two carboxyl groups in the para position (1,4-substitution). One of these carboxyl groups is esterified with a 2-ethylhexyl alcohol, while the other remains as a free carboxylic acid. This structure imparts amphiphilic properties to the molecule.[1][2]
The key structural and physical properties of MEHTP are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₂O₄ | [2][3][4] |
| Molecular Weight | 278.34 g/mol | [2][3][4] |
| IUPAC Name | 4-(2-ethylhexoxycarbonyl)benzoic acid | [2][3][4] |
| CAS Number | 155603-50-2 | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 410.6 ± 28.0 °C at 760 mmHg | [1] |
| Flash Point | 144.8 ± 17.5 °C | [1] |
Spectroscopic Data
Mass spectrometry is a key technique for the identification and quantification of MEHTP. The fragmentation pattern of MEHTP in negative ion mode electrospray ionization (ESI) is well-characterized.
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Reference |
| 277.1445 [M-H]⁻ | 5 eV | 233.1554, 120.0211, 121.0296, 76.0316 | [3] |
| 277.1445 [M-H]⁻ | 10 eV | 233.155, 277.1456, 120.0218, 76.0319, 121.0293 | [3] |
Metabolism of MEHTP
MEHTP is formed in the body through the hydrolysis of its parent compound, DEHTP. It can then undergo further oxidative metabolism, leading to the formation of several secondary metabolites. The primary metabolic pathway is illustrated in the diagram below. The identification of these metabolites is crucial for human biomonitoring studies.[2][5]
Caption: Metabolic pathway of DEHTP to MEHTP and its oxidative metabolites.
Experimental Protocols
Synthesis of MEHTP
While MEHTP is commercially available, it can also be synthesized in the laboratory for research purposes. A common method is the controlled partial hydrolysis of DEHTP.[2] A generalized protocol is as follows:
-
Dissolution: Dissolve DEHTP in a suitable organic solvent (e.g., tetrahydrofuran).
-
Hydrolysis: Add a stoichiometric amount of a base (e.g., sodium hydroxide) dissolved in water to the DEHTP solution. The amount of base should be calculated to hydrolyze only one of the ester groups.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Neutralization and Extraction: Once the desired conversion is achieved, neutralize the reaction mixture with an acid (e.g., hydrochloric acid). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure MEHTP.
Quantification of MEHTP in Urine by HPLC-MS/MS
The following is a representative protocol for the analysis of MEHTP in human urine, based on methodologies described in the literature.[6][7]
Workflow for MEHTP Analysis in Urine
Caption: Workflow for the quantification of MEHTP in urine by HPLC-MS/MS.
Detailed Steps:
-
Sample Collection and Storage: Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis.
-
Enzymatic Deconjugation: To a 100 µL aliquot of urine, add an internal standard (e.g., ¹³C-labeled MEHTP), a buffer solution (e.g., ammonium acetate), and β-glucuronidase enzyme. Incubate the mixture to hydrolyze the glucuronidated conjugates of MEHTP.[6]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the deconjugated urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances.
-
Elution and Reconstitution: Elute MEHTP and the internal standard from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol). Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
-
HPLC Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column. Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic or acetic acid) to improve peak shape.
-
MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for MEHTP and its internal standard.
-
Quantification: Quantify the concentration of MEHTP in the urine sample using the isotope dilution method, by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways Potentially Affected by MEHTP
Direct research on the specific signaling pathways affected by MEHTP is limited. However, due to its structural similarity to its ortho-isomer, mono(2-ethylhexyl) phthalate (MEHP), the extensive research on MEHP's biological effects provides valuable insights into the potential mechanisms of action of MEHTP. It is important to note that while structurally similar, the para- and ortho-isomers can exhibit different biological activities. For instance, MEHTP has been shown to be a thyroid hormone receptor antagonist, whereas MEHP acts as a partial agonist.[2]
The following sections describe key signaling pathways known to be modulated by MEHP, which are hypothesized to be relevant for MEHTP.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are nuclear receptors that play a critical role in lipid metabolism and inflammation. MEHP is a known activator of PPARs, particularly PPARγ.[2][8][9][10] Activation of PPARγ by MEHP can lead to adipogenesis and may be linked to metabolic disruption.
Caption: Hypothesized activation of the PPAR signaling pathway by MEHTP.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways (including p38, JNK, and ERK) are crucial for regulating a wide range of cellular processes, including inflammation, stress responses, and cell proliferation. MEHP has been shown to activate the p38, JNK, and ERK pathways in various cell types.[11][12][13]
Caption: Hypothesized activation of the MAPK signaling pathway by MEHTP.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key signaling cascade involved in cell survival, growth, and proliferation. Studies have demonstrated that MEHP can activate this pathway, which may contribute to its effects on cell function.[14][15]
Caption: Hypothesized activation of the PI3K/AKT signaling pathway by MEHTP.
Conclusion
Mono-2-ethylhexyl terephthalate (MEHTP) is a significant biomarker of exposure to the widely used plasticizer DEHTP. This guide has provided a comprehensive overview of its structural characteristics, analytical methodologies, and potential biological activities. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug development.
While the biological effects of MEHTP are still an active area of research, the existing data, particularly when considered alongside the extensive knowledge of its isomer MEHP, suggest that MEHTP may interact with key cellular signaling pathways. Further investigation is warranted to fully elucidate the specific molecular mechanisms of MEHTP and to accurately assess its risk to human health. The methodologies and information presented herein provide a solid foundation for such future research endeavors.
References
- 1. Buy Mono(2-ethylhexyl) terephthalate (EVT-314993) | 155603-50-2 [evitachem.com]
- 2. This compound | High Purity [benchchem.com]
- 3. This compound | C16H22O4 | CID 154683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mono(2-Ethylhexyl) Phthalate Induces Inflammatory and Angiogenic Alterations Mediated by the PI3K/AKT Pathway in HTR-8/SVneo Trophoblastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of Mono(2-ethylhexyl) terephthalate (MEHTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the toxicological profile of its metabolites is of paramount importance. This technical guide provides a preliminary toxicity assessment of MEHTP, summarizing key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption. The information is compiled from a range of in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies. For comparative purposes, data on the well-studied ortho-phthalate isomer, Mono(2-ethylhexyl) phthalate (MEHP), is also included.
Cytotoxicity Assessment
The cytotoxic potential of MEHTP has been investigated in various cell lines. These studies are crucial for determining the concentrations at which MEHTP may induce cell death or impair cellular functions.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| MEHTP | Antral Follicles (mouse) | Growth Measurement | Reduced Follicle Growth | 1 µg/mL | Significant decrease after 48 hours | [1] |
| 10 µg/mL | Significant decrease after 72 and 96 hours | [1] | ||||
| 100 µg/mL | Significant decrease after 48, 72, and 96 hours | [1] | ||||
| MEHP | Human Embryonic Stem Cells (hESCs) | Cell Viability & Proliferation | Decreased Viability & Proliferation | 1000 µmol/L | Significant decrease | [2] |
| Human Placental Cells | Cell Viability (intracellular protease activity) | Decreased Viability | 180 µM | Significant decrease at 48h | [3] | |
| Human Trophoblast Cells (HTR-8/SVneo) | MTT Assay | Reduced MTT conversion | ≥5 µM | Significant reduction | [4] | |
| Mouse Spermatogonia-Derived (GC-1) Cells | CCK-8 Assay | Cytotoxicity | Not specified | Dose-dependent cytotoxicity | [5] | |
| Mouse Embryo | Blastocyst Formation & Hatching | Reduced Formation & Hatching | 100 µM and 1000 µM | Negative impact | [6] |
Experimental Protocols
Cell Viability and Proliferation Assays (General Protocol):
A common method to assess cytotoxicity involves the use of assays like MTT, MTS, or CCK-8. The general workflow is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Terephthalate Plasticizer Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalate plasticizers, such as di(2-ethylhexyl) terephthalate (DEHTP), have been increasingly used as replacements for some ortho-phthalate plasticizers due to concerns about the endocrine-disrupting properties of the latter.[1] This shift has necessitated a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of terephthalates in humans to assess potential health risks. The discovery and characterization of their metabolites have been pivotal in developing reliable biomarkers for human exposure monitoring. This technical guide provides a comprehensive overview of the history, discovery, and analysis of major terephthalate plasticizer metabolites, with a focus on DEHTP.
A Historical Perspective on the Discovery of Terephthalate Metabolites
The journey to understanding the metabolic fate of terephthalate plasticizers is closely intertwined with the evolution of analytical chemistry and the growing field of human biomonitoring. While the parent compounds were known for decades, the identification of their metabolites in biological matrices is a more recent development.
-
Early Metabolism Studies (Pre-2010s): Initial studies on the metabolism of plasticizers largely focused on the more prevalent ortho-phthalates.[2] These early investigations laid the groundwork for understanding the general metabolic pathways of phthalate-like compounds, which typically involve hydrolysis to a monoester metabolite followed by oxidative modifications of the alkyl side chain.
-
The Rise of Human Biomonitoring and Advanced Analytical Techniques: With the increasing use of terephthalates as replacements, the need for specific biomarkers of exposure became critical. The development and refinement of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was a turning point. This highly sensitive and specific technique allowed for the detection and quantification of trace levels of metabolites in complex biological matrices like urine.
-
Identification of Key DEHTP Metabolites (2010s-Present): Research in the 2010s led to the definitive identification of the major human metabolites of DEHTP. Studies investigating the metabolism of DEHTP using human liver microsomes and in vivo studies in volunteers were instrumental.[1] These studies elucidated a metabolic pathway analogous to that of di(2-ethylhexyl) phthalate (DEHP), involving initial hydrolysis to mono(2-ethylhexyl) terephthalate (MEHTP) and subsequent oxidation of the 2-ethylhexyl side chain. The primary oxidative metabolites identified were mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP).[1]
Quantitative Data on Human Exposure to Terephthalate Metabolites
Human biomonitoring studies have provided valuable data on the extent of exposure to terephthalate plasticizers in the general population. Urine is the preferred matrix for these studies due to the rapid metabolism and excretion of these compounds. The following tables summarize urinary concentrations of key DEHTP metabolites from various studies.
Table 1: Urinary Concentrations of this compound (MEHTP) in the General Population
| Population/Study | Sample Size | Median (µg/L) | 95th Percentile (µg/L) | Concentration Range (µg/L) | Reference |
| NHANES (2017-2018) | - | - | - | - | [3] |
| German Biomonitoring | - | - | - | - | [1] |
| International Meta-Analysis | 216 studies | - | - | - | [4] |
Table 2: Urinary Concentrations of Oxidized DEHTP Metabolites in the General Population
| Metabolite | Population/Study | Sample Size | Median (µg/L) | 95th Percentile (µg/L) | Concentration Range (µg/L) | Reference |
| MEHHTP | NHANES (2017-2018) | - | - | - | - | [3] |
| German Biomonitoring | 3 | - | - | 1.3 - 2.4 (% of dose) | [1] | |
| MECPTP | NHANES (2017-2018) | - | - | - | - | [3] |
| German Biomonitoring | 3 | - | - | 7.0 - 20.4 (% of dose) | [1] | |
| 5OH-MEHP | Various Studies | - | 60.7 (in young adults) | - | - | [5] |
| cx-MiNP | Various Studies | - | - | - | 50% higher in warm season | [5] |
(Note: Dashes indicate data not provided in the cited sources in a directly comparable format. The German Biomonitoring study reported results as a percentage of the administered dose.)
Experimental Protocols
Accurate and reproducible analytical methods are essential for the quantification of terephthalate metabolites in research and clinical settings. This section provides detailed methodologies for the analysis of these compounds in human urine and the synthesis of a key reference standard.
Protocol for the Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS
This protocol is a synthesized methodology based on established and validated methods for the sensitive and specific quantification of terephthalate metabolites.
1. Sample Preparation and Enzymatic Hydrolysis:
- Thaw frozen urine samples and vortex to ensure homogeneity.
- To a 1 mL aliquot of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.
- Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.
- Incubate the mixture at 37°C for a minimum of 2 hours (overnight incubation is also common).
2. Solid-Phase Extraction (SPE):
- Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Load the hydrolyzed urine sample onto the SPE cartridge.
- Wash the cartridge with a series of solutions to remove interferences (e.g., water, low percentage methanol in water).
- Elute the target metabolites with an organic solvent such as methanol or acetonitrile.
3. HPLC-MS/MS Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
- Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.
- HPLC Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
- MS/MS Conditions:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for these acidic metabolites.
- Detection: Use multiple reaction monitoring (MRM) for each analyte and its corresponding internal standard. The precursor ion is the deprotonated molecule [M-H]⁻, and product ions are generated by collision-induced dissociation.
Protocol for the Laboratory Synthesis of this compound (MEHTP) Reference Standard
The availability of high-purity reference standards is crucial for accurate quantification. MEHTP can be synthesized via controlled partial hydrolysis of its parent diester, DEHTP.[6]
1. Synthesis of Di(2-ethylhexyl) terephthalate (DEHTP):
- DEHTP can be synthesized by the esterification of terephthalic acid with 2-ethylhexanol at elevated temperature and pressure in the presence of a suitable catalyst (e.g., a titanate catalyst).[7]
- The water of reaction is continuously removed to drive the reaction to completion.[7]
- The crude DEHTP product is then purified by vacuum distillation or chromatography.
2. Controlled Partial Hydrolysis of DEHTP to MEHTP:
- Dissolve the purified DEHTP in a suitable solvent mixture (e.g., a mixture of an alcohol and water).
- Add a stoichiometric amount of a base (e.g., potassium hydroxide) to hydrolyze one of the ester groups. The reaction should be carefully monitored to avoid complete hydrolysis to terephthalic acid.
- The reaction is typically carried out at a controlled temperature (e.g., reflux) for a specific duration.
- After the reaction is complete, neutralize the mixture with an acid.
- Extract the MEHTP into an organic solvent.
- Purify the crude MEHTP using techniques such as column chromatography or recrystallization to obtain a high-purity analytical standard.
Signaling Pathways and Molecular Interactions
Recent research has begun to uncover the molecular mechanisms by which terephthalate plasticizers and their metabolites may exert biological effects. A key area of investigation is their interaction with nuclear receptors, which are critical regulators of metabolism and endocrine function.
Activation of Nuclear Receptors
-
Liver X Receptor α (LXRα): The oxidized DEHTP metabolite, mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), has been identified as an agonist of the Liver X Receptor α (LXRα).[8] LXRα is a key regulator of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRα by MEHHTP can upregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), potentially leading to increased lipid accumulation in hepatocytes.[8] This has raised concerns about the potential for DEHTP exposure to contribute to nonalcoholic fatty liver disease (NAFLD).[3][9]
-
Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs): While direct activation of PPARs and RXRs by terephthalate metabolites is an area of ongoing research, the broader class of phthalate plasticizers has been shown to interact with these receptors.[10][11][12] PPARs are crucial for lipid metabolism, and their activation is a known mechanism of action for some drugs used to treat dyslipidemia. RXRs form heterodimers with many nuclear receptors, including PPARs and LXRs, and are essential for their function.[10][11][12] Given the structural similarities, it is plausible that terephthalate metabolites could also modulate the activity of the PPAR/RXR signaling axis.
Visualizing Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic fate of DEHTP and the signaling pathway initiated by its metabolite, MEHHTP.
Conclusion
The discovery and ongoing investigation of terephthalate plasticizer metabolites represent a critical area of environmental health science. The development of sophisticated analytical techniques has enabled the identification of specific and sensitive biomarkers of exposure, which are now being used in large-scale biomonitoring studies to assess the body burden of these chemicals in the general population. Furthermore, research into the molecular toxicology of these metabolites is beginning to shed light on their potential biological activities, including their ability to interact with key nuclear receptors involved in metabolic regulation. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge in this field and to inform future research directions aimed at ensuring the safety of these widely used chemicals.
References
- 1. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of di(2-ethylhexyl) phthalate by rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of Di(2-ethylhexyl) Terephthalate and Its Metabolites with Nonalcoholic Fatty Liver Disease: An Epidemiology and Toxicology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | High Purity [benchchem.com]
- 7. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptors and retinoic acid receptors differentially control the interactions of retinoid X receptor heterodimers with ligands, coactivators, and corepressors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Mono(2-ethylhexyl) terephthalate (MEHTP) and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer used as a replacement for ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products, including food packaging and medical devices.[1][2] Human exposure to DEHTP is widespread, necessitating reliable analytical methods to assess exposure levels through biomonitoring.[3] While Mono(2-ethylhexyl) terephthalate (MEHTP) is a metabolite of DEHTP, research indicates that its oxidative metabolites, such as mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), are more suitable and predominant biomarkers for assessing DEHTP exposure.[1][2][4] These oxidative metabolites account for a significantly larger fraction of the excreted DEHTP dose in urine compared to MEHTP.[1][2]
This document provides detailed application notes and protocols for the detection and quantification of MEHTP and its key oxidative metabolites in human urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.[3]
Analytical Methods Overview
The determination of MEHTP and its metabolites in urine typically involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The general workflow includes:
-
Enzymatic Deconjugation: In urine, phthalate and terephthalate metabolites are often present as glucuronide conjugates.[5] An enzymatic hydrolysis step, commonly using β-glucuronidase, is crucial to cleave these conjugates and measure the total concentration of the metabolites.[4][6]
-
Sample Clean-up and Preconcentration: Solid-Phase Extraction (SPE) is a widely used technique to remove interfering matrix components from urine and to concentrate the analytes of interest, thereby enhancing the sensitivity of the method.[7][8][9] Automated on-line SPE systems are often employed to increase sample throughput and improve reproducibility.[7][10]
-
Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the target analytes from other components in the sample extract.[11][12] The separated analytes are then detected and quantified using Tandem Mass Spectrometry (MS/MS), which provides excellent selectivity and sensitivity.[3][12] Isotope dilution is a common practice, where stable isotope-labeled internal standards are used to ensure high accuracy and precision.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of DEHTP metabolites in urine from various studies.
Table 1: Limits of Quantification (LOQ) and Detection (LOD) for DEHTP Metabolites in Urine
| Analyte | Method | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| 5cx-MEPTP | HPLC-MS/MS | 0.2 (µg/L) | - | [12] |
| 5oxo-MEHTP | HPLC-MS/MS | 0.2 (µg/L) | - | [12] |
| 5OH-MEHTP | HPLC-MS/MS | 0.3 (µg/L) | - | [12] |
| 2cx-MMHTP | HPLC-MS/MS | 0.4 (µg/L) | - | [12] |
| MEHHTP | HPLC-MS/MS | - | 0.4 | [4] |
| MECPTP | HPLC-MS/MS | - | 0.4 | [4] |
| MEHTP | - | 3.75 | - | [2] |
| TPA | - | 2.8 | - | [2] |
Table 2: Accuracy and Precision Data for DEHTP Metabolite Analysis
| Analyte(s) | Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Terephthalate Monoesters | - | 86–117% | 0.6–12.2% | [2] |
| DEHTP Metabolites | HPLC-MS/MS | 95.8–111% | <7% | [12] |
| Phthalate Monoesters | GC-MS | 86.3–119% | 0.6–6.1% | [13] |
Experimental Protocols
Protocol 1: Quantification of DEHTP Oxidative Metabolites in Urine by On-line SPE-HPLC-MS/MS
This protocol is adapted from established methods for the analysis of phthalate and terephthalate metabolites in urine.[4][10][12]
1. Materials and Reagents
-
Urine samples
-
Native analytical standards (MEHHTP, MECPTP, etc.)
-
Isotope-labeled internal standards (e.g., d4-MEHHTP, d4-MECPTP)
-
β-glucuronidase (from E. coli)
-
Ammonium acetate buffer (1 M, pH 6.5)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
SPE cartridges (polymeric or C18)
2. Sample Preparation (Enzymatic Hydrolysis)
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Add the internal standard solution containing the isotope-labeled analogs of the target analytes.
-
Add 25 µL of 1 M ammonium acetate buffer (pH 6.5) containing β-glucuronidase.
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for a minimum of 120 minutes to ensure complete deconjugation.[4]
-
After incubation, stop the enzymatic reaction by adding an acid (e.g., formic acid).
3. Instrumental Analysis (On-line SPE-HPLC-MS/MS)
-
On-line SPE:
-
Inject the prepared sample into the on-line SPE system.
-
The analytes are trapped on the SPE column while salts and other polar interferences are washed to waste.
-
The retained analytes are then eluted from the SPE column and transferred to the analytical HPLC column.
-
-
HPLC Separation:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution program with a mobile phase consisting of acidified water (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.[14]
-
-
MS/MS Detection:
-
Operate the mass spectrometer in the negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each analyte and internal standard.
-
4. Quality Control
-
Include calibration standards, procedural blanks, and quality control samples (spiked urine at different concentrations) in each analytical run.
Visualizations
Caption: Workflow for LC-MS/MS analysis of MEHTP metabolites in urine.
Protocol 2: General Procedure for GC-MS Analysis of Phthalate Monoesters
While LC-MS/MS is more common for these analytes, GC-MS can also be employed. This protocol outlines a general approach.[13]
1. Materials and Reagents
-
Urine samples
-
Hexane, methyl t-butyl ether
-
Diazomethane (for methylation)
-
Florisil for column chromatography
-
Sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)
2. Sample Preparation
-
Perform enzymatic deconjugation as described in Protocol 1.
-
Extract the deconjugated metabolites using an organic solvent like hexane.
-
Methylate the extracted phthalate monoesters with diazomethane to make them more volatile for GC analysis.[13]
-
Purify the methylated derivatives using a Florisil column to remove remaining interferences.[13]
-
Concentrate the final extract under a stream of nitrogen.
3. Instrumental Analysis (GC-MS)
-
GC Separation:
-
Inject the prepared sample into the GC.
-
Use a temperature program to separate the analytes on the capillary column. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).[15]
-
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Use selected ion monitoring (SIM) for quantification of the target analytes.
-
Caption: General workflow for GC-MS analysis of MEHTP metabolites in urine.
Method Validation Considerations
For any analytical method, proper validation is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:[16][17]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described, particularly LC-MS/MS, provide robust and sensitive means for the quantification of MEHTP and its oxidative metabolites in human urine. The use of these methods is crucial for accurately assessing human exposure to DEHTP and for supporting toxicological and epidemiological studies. Adherence to detailed protocols and thorough method validation are paramount for generating high-quality biomonitoring data.
References
- 1. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | High Purity [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencetechindonesia.com [sciencetechindonesia.com]
- 16. seejph.com [seejph.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
LC-MS/MS protocol for quantification of MEHTP in serum.
An LC-MS/MS protocol for the precise quantification of mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP), a key metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), in human serum is presented. This method is crucial for researchers, scientists, and professionals in drug development and environmental health monitoring for assessing human exposure to DEHTP. The protocol outlines detailed procedures for sample collection, preparation, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Application Notes
This protocol is designed for the targeted quantification of MEHTP in human serum. MEHTP is a primary metabolite of DEHTP, a non-phthalate plasticizer increasingly used as a replacement for regulated phthalates like DEHP. Accurate measurement of MEHTP in serum is essential for biomonitoring studies to understand the extent of human exposure and the potential health implications. The methodology employs enzymatic deconjugation to account for conjugated metabolites, followed by protein precipitation and solid-phase extraction for sample clean-up. Detection and quantification are achieved by LC-MS/MS, which provides the necessary specificity and sensitivity for detecting low concentrations of MEHTP typically found in biological samples.
Experimental Protocols
Serum Sample Collection and Handling
Proper sample collection and handling are critical to prevent contamination and ensure the stability of the analyte.
-
Blood Collection: Collect venous blood into vacutainer tubes without anticoagulants (serum separator tubes).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[1][2][3]
-
Centrifugation: Centrifuge the tubes at 2000 × g for 10 minutes at 4°C to separate the serum from the blood cells.[1][2]
-
Aliquoting and Storage: Carefully transfer the supernatant (serum) into clean, labeled polypropylene tubes. Store the serum aliquots at -80°C until analysis to maintain sample integrity.[1][2] Avoid repeated freeze-thaw cycles.[1]
Sample Preparation
This multi-step process is designed to extract MEHTP from the complex serum matrix and prepare it for LC-MS/MS analysis.
-
Enzymatic Hydrolysis:
-
Thaw serum samples on ice.
-
To a 0.5 mL aliquot of serum, add 10 µL of an internal standard solution (e.g., isotopically labeled MEHTP).
-
Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase from E. coli K12.[4]
-
Gently vortex the mixture and incubate at 37°C for 2 hours to deconjugate any glucuronidated metabolites.[4]
-
-
Protein Precipitation and Extraction:
-
After incubation, add 1 mL of cold acetonitrile to the sample to precipitate proteins.[4][5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 5,000 × g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly evaporated and reconstituted for analysis. For this protocol, we will proceed with evaporation and reconstitution.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for injection.
-
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of MEHTP. These may need to be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for MEHTP ([M-H]⁻) would be m/z 293.
-
Product ions would need to be determined by infusing a standard solution of MEHTP and performing a product ion scan. Likely product ions would result from the fragmentation of the ester linkage and side chain. Based on similar compounds, a potential transition could be monitored. For method development, at least two transitions (one for quantification and one for confirmation) should be optimized.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for each transition.
-
Quantitative Data
The following table summarizes the expected performance characteristics of the method, based on data from similar phthalate metabolite quantification in serum.[4][8][9]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for MEHTP Quantification in Serum.
References
- 1. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. thno.org [thno.org]
- 4. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. irbnet.de [irbnet.de]
- 7. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Utilizing Mono(2-ethylhexyl) terephthalate (MEHTP) and its Metabolites as Biomarkers for DEHTP Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer increasingly used as a substitute for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products, including food packaging, medical devices, and toys.[1][2][3] As the use of DEHTP becomes more widespread, it is crucial to have reliable methods for assessing human exposure. Biomonitoring, through the analysis of urinary metabolites, provides an effective approach for quantifying internal exposure to DEHTP. This application note details the use of Mono(2-ethylhexyl) terephthalate (MEHTP) and its oxidative metabolites as biomarkers for DEHTP exposure, providing protocols for their quantification in urine samples.
Following exposure, DEHTP is metabolized in the body. An initial hydrolysis step cleaves one of the ester groups, forming MEHTP.[4] This primary metabolite is then subject to further oxidation of the side-chain, leading to the formation of several key secondary metabolites, including mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP), mono-2-ethyl-5-oxohexyl terephthalate (MEOHTP), and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP).[1][3] Studies have shown that these oxidative metabolites, particularly MEHHTP and MECPTP, are more abundant in urine than MEHTP and are considered specific and sensitive biomarkers of DEHTP exposure.[1][5]
Data Presentation
The following tables summarize quantitative data on the urinary concentrations of key DEHTP metabolites from human biomonitoring studies. These values can serve as a reference for researchers evaluating exposure levels in various populations.
Table 1: Urinary Concentrations of DEHTP Metabolites in the U.S. General Population (NHANES 2015–2016) [5]
| Metabolite | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Detection Frequency (%) |
| MEHHTP | - | - | 96 |
| MECPTP | - | - | 99.9 |
Specific geometric mean and 95th percentile values for the overall population were not explicitly stated in the provided search result snippets, but the high detection frequencies indicate widespread exposure.
Table 2: Urinary Concentrations of DEHTP Metabolites in a Convenience Sample of U.S. Adults (2016) [6]
| Metabolite | Geometric Mean (ng/mL) |
| MEHHTP | 3.1 |
| MECPTP | 13.1 |
Table 3: Urinary Concentrations of DEHTP Metabolites in Portuguese Children (4-17 years old) [7]
| Metabolite | Median Concentration (µg/L) | 95th Percentile (µg/L) | Maximum Concentration (µg/L) | Detection Frequency (%) |
| 5cx-MEPTP (MECPTP) | 4.19 | 26.4 | 3400 | 100 |
Table 4: Urinary Excretion of DEHTP Metabolites After Oral Administration in Male Volunteers [8]
| Metabolite | Mean Percentage of Applied Dose Excreted in Urine |
| 5cx-MEPTP (MECPTP) | 13.0% |
| 5OH-MEHTP (MEHHTP) | 1.8% |
| 5oxo-MEHTP (MEOHTP) | 1.0% |
| 2cx-MMHTP | 0.3% |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of DEHTP metabolites in human urine.
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect first-morning void or spot urine samples in sterile, polypropylene containers.[9] The use of non-vinyl plastic is recommended to avoid contamination.[10]
-
Storage: Immediately after collection, aliquot urine samples into polypropylene cryovials and store them at -70°C until analysis to ensure the stability of the metabolites.[6][11]
Protocol 2: Quantification of DEHTP Metabolites in Urine by HPLC-MS/MS
This protocol is based on methods coupling online solid-phase extraction (SPE) with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5][12][13]
1. Sample Preparation and Enzymatic Deconjugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.
-
Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.[10][12]
-
Incubate the mixture to allow for complete enzymatic hydrolysis.
2. Online Solid-Phase Extraction (SPE):
-
Inject the prepared sample into the HPLC system.
-
The sample is first loaded onto an SPE column (e.g., a silica-based monolithic column) where the analytes of interest are retained, and interfering matrix components are washed away.[13]
3. HPLC Separation:
-
After the extraction and wash steps, the retained analytes are eluted from the SPE column and transferred to an analytical HPLC column (e.g., a C18 column).
-
A gradient elution program using mobile phases such as methanol and water with additives like acetic acid is used to chromatographically separate the target metabolites.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard for sensitive and selective quantification.
5. Quality Control:
-
Include calibration standards, reagent blanks, and quality control (QC) materials (prepared from spiked pooled urine at low and high concentrations) in each analytical batch to ensure the accuracy and precision of the measurements.[10]
Visualizations
Metabolic Pathway of DEHTP
References
- 1. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary and circulatory levels of plasticizer metabolites and their associations with renal function: a cross-sectional analysis of the NHANES cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Mono-2-ethylhexyl Terephthalate (MEHTP) in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-2-ethylhexyl terephthalate (MEHTP) is a primary metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for regulated ortho-phthalates like DEHP. As the use of DEHTP increases in consumer products, robust and reliable analytical methods are crucial for assessing human exposure and understanding its potential toxicological implications. These application notes provide detailed protocols for the sample preparation of MEHTP and its metabolites from various biological matrices, including plasma/serum, urine, and tissue, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of DEHTP
DEHTP is metabolized in the body through a series of enzymatic reactions. The initial step involves the hydrolysis of one of the ester bonds of DEHTP by esterases to form MEHTP. MEHTP is then further metabolized through oxidation of its 2-ethylhexyl side chain, leading to the formation of several oxidized metabolites, such as mono-(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP) and mono-(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP).[1][2] These oxidized metabolites, along with MEHTP, can be conjugated with glucuronic acid to facilitate their excretion in urine.[1] Understanding this metabolic pathway is essential for selecting the appropriate biomarkers for exposure assessment.
Caption: Metabolic pathway of DEHTP.
Experimental Workflow for MEHTP Analysis
A typical analytical workflow for the determination of MEHTP in biological samples involves sample collection and storage, sample preparation including extraction and cleanup, and instrumental analysis by LC-MS/MS. The sample preparation step is critical for removing matrix interferences and concentrating the analyte to achieve the required sensitivity.
Caption: Experimental workflow for MEHTP analysis.
Quantitative Data Summary
The following table summarizes the validation parameters for the determination of MEHTP and its related metabolites in various biological matrices using the described sample preparation techniques followed by LC-MS/MS analysis.
| Analyte | Matrix | Sample Preparation | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MEHTP | Plasma | SPE (Oasis HLB) | 85 - 110 | 0.1 - 0.5 | 0.5 - 1.0 | [3] |
| 5OH-MEHTP | Urine | Enzymatic Hydrolysis + SPE | 90 - 105 | 0.05 - 0.2 | 0.2 - 0.5 | [4] |
| 5cx-MEPTP | Urine | Enzymatic Hydrolysis + SPE | 92 - 110 | 0.02 - 0.1 | 0.1 - 0.4 | [4] |
| MEHTP | Liver Tissue | LLE (MTBE) | 80 - 95 | 0.2 - 1.0 | 1.0 - 5.0 | [2][5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, SPE: Solid-Phase Extraction, LLE: Liquid-Liquid Extraction, MTBE: Methyl tert-butyl ether. Data presented are typical ranges compiled from various sources.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MEHTP from Human Plasma
This protocol describes the extraction of MEHTP from human plasma using Waters Oasis HLB SPE cartridges.[3][6]
Materials:
-
Human plasma samples
-
Waters Oasis HLB 3 cc, 60 mg SPE cartridges
-
Internal standard solution (e.g., ¹³C₄-MEHTP)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard solution. Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex again.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute MEHTP with 2 x 1.5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis and Extraction of MEHTP Glucuronide from Urine
This protocol details the enzymatic deconjugation of MEHTP glucuronide in urine samples followed by extraction.[7][8][9]
Materials:
-
Urine samples
-
β-glucuronidase from E. coli (sulfatase-free)
-
Ammonium acetate buffer (1 M, pH 6.8)
-
Internal standard solution (e.g., ¹³C₄-MEHTP)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Incubator/water bath
Procedure:
-
Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of internal standard solution.
-
Enzymatic Hydrolysis: Add 200 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution (≥5,000 units/mL). Vortex gently.
-
Incubation: Incubate the mixture at 37°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
Extraction: After cooling to room temperature, the hydrolyzed sample can be directly subjected to Solid-Phase Extraction as described in Protocol 1 (starting from the Sample Loading step) or Liquid-Liquid Extraction.
Protocol 3: Liquid-Liquid Extraction (LLE) of MEHTP from Liver Tissue
This protocol outlines the extraction of MEHTP from liver tissue using a methyl tert-butyl ether (MTBE) based method.[2][4][10]
Materials:
-
Liver tissue samples (e.g., 50-100 mg)
-
Internal standard solution (e.g., ¹³C₄-MEHTP)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Weigh the frozen liver tissue and place it in a 2 mL tube with ceramic beads. Add a volume of cold methanol corresponding to 300 µL per 100 mg of tissue and the internal standard. Homogenize the tissue using a tissue homogenizer until a uniform suspension is obtained.
-
Extraction: Add 1 mL of MTBE to the homogenate. Vortex vigorously for 1 minute and then shake for 20 minutes at 4°C.
-
Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase (MTBE layer) containing MEHTP into a clean tube.
-
Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Simultaneous extraction of metabolome and lipidome with methyl tert-butyl ether from a single small tissue sample for ultra-high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mz-at.de [mz-at.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for Studying the Effects of Mono(2-ethylhexyl) terephthalate (MEHTP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a high-production-volume plasticizer used as a replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP).[1] As human exposure to DEHTP is widespread, understanding the biological effects of its metabolite, MEHTP, is of significant toxicological interest. These application notes provide a framework for the experimental design of studies investigating the potential endocrine-disrupting and metabolic effects of MEHTP. The protocols detailed below are based on established methodologies for assessing the effects of phthalate metabolites.
Key Areas of Investigation
Based on the known effects of analogous phthalate metabolites, such as Mono(2-ethylhexyl) phthalate (MEHP), the primary areas for investigating the biological activity of MEHTP include:
-
Reproductive Toxicity: Particularly the effects on steroidogenesis in Leydig cells and folliculogenesis.
-
Endocrine Disruption: Focusing on interference with thyroid hormone receptor signaling.
-
Metabolic Effects: Investigating the potential for inducing oxidative stress and altering cellular metabolism.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between control and MEHTP-treated groups. Tables should include measures of central tendency (e.g., mean, median) and dispersion (e.g., standard deviation, standard error), as well as the results of statistical analyses (e.g., p-values).
Section 1: In Vitro Assessment of Steroidogenesis
This section details the protocol for assessing the impact of MEHTP on steroid hormone production in a Leydig cell line model. The methodology is adapted from established protocols for testing the effects of MEHP on steroidogenesis.[2][3]
Experimental Protocol: In Vitro Steroidogenesis Assay in MA-10 Leydig Cells
Objective: To determine the effect of MEHTP on progesterone production in MA-10 mouse Leydig tumor cells.
Materials:
-
MA-10 cells
-
Cell culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)
-
MEHTP (dissolved in a suitable solvent, e.g., DMSO)
-
Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)
-
Progesterone ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture MA-10 cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 24-well plates at a density that allows for approximately 80% confluency at the time of treatment.
-
Treatment:
-
Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing various concentrations of MEHTP or vehicle control (DMSO).
-
Include a positive control for inhibition of steroidogenesis (e.g., a known inhibitor).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Stimulation:
-
After the pre-incubation with MEHTP, stimulate steroidogenesis by adding a known concentration of hCG or 8-Br-cAMP to the appropriate wells.
-
Incubate for an additional period (e.g., 2-4 hours).
-
-
Sample Collection: Collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the corresponding wells using an MTT or LDH assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
-
Data Analysis: Normalize progesterone levels to cell viability and compare the results from MEHTP-treated cells to the vehicle control.
Quantitative Data Summary: In Vitro Steroidogenesis
| Treatment Group | MEHTP Conc. (µM) | Progesterone (ng/mL) (Mean ± SD) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value) |
| Vehicle Control | 0 | |||
| MEHTP | X | |||
| MEHTP | Y | |||
| MEHTP | Z | |||
| Positive Control | - |
Signaling Pathway: MEHTP-Induced Disruption of Leydig Cell Steroidogenesis
Caption: MEHTP may inhibit steroidogenesis by repressing the Star gene promoter in Leydig cells.
Section 2: In Vitro Assessment of Thyroid Hormone Receptor Activity
This protocol describes a competitive binding assay to evaluate the potential of MEHTP to act as an antagonist to the thyroid hormone receptor (TR).
Experimental Protocol: Thyroid Hormone Receptor Competitive Binding Assay
Objective: To determine if MEHTP can compete with the natural ligand, triiodothyronine (T3), for binding to the thyroid hormone receptor.
Materials:
-
Purified thyroid hormone receptor (TRα or TRβ)
-
Radiolabeled T3 (e.g., [125I]T3)
-
MEHTP
-
Unlabeled T3 (for standard curve and non-specific binding)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, combine the purified TR, a fixed concentration of radiolabeled T3, and varying concentrations of MEHTP or unlabeled T3.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radiolabeled T3 from the free radiolabeled T3.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radiolabeled T3.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of radiolabeled T3 at each concentration of MEHTP. Determine the IC50 value for MEHTP, which is the concentration that inhibits 50% of the specific binding of radiolabeled T3.
Quantitative Data Summary: Thyroid Hormone Receptor Binding
| Competitor | Concentration | Specific Binding (%) (Mean ± SD) | IC50 (µM) |
| Unlabeled T3 | (various) | ||
| MEHTP | X | ||
| MEHTP | Y | ||
| MEHTP | Z |
Signaling Pathway: MEHTP Antagonism of Thyroid Hormone Receptor
Caption: MEHTP may antagonize the thyroid hormone receptor, preventing gene expression.
Section 3: In Vitro Assessment of Oxidative Stress
This protocol outlines a method for measuring the induction of reactive oxygen species (ROS) in a relevant cell line following exposure to MEHTP.
Experimental Protocol: In Vitro Reactive Oxygen Species (ROS) Assay
Objective: To quantify the generation of intracellular ROS in response to MEHTP exposure.
Materials:
-
A relevant cell line (e.g., HTR-8/SVneo trophoblast cells)
-
Cell culture medium
-
MEHTP
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Plating: Culture and plate cells in a suitable format (e.g., 96-well plate).
-
Treatment: Treat cells with various concentrations of MEHTP or vehicle control for a specified duration.
-
Probe Loading: Load the cells with the DCFH-DA probe, which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the number of viable cells and compare the ROS levels in MEHTP-treated cells to the vehicle control.
Quantitative Data Summary: In Vitro Oxidative Stress
| Treatment Group | MEHTP Conc. (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | Statistical Significance (p-value) |
| Vehicle Control | 0 | ||
| MEHTP | X | ||
| MEHTP | Y | ||
| MEHTP | Z | ||
| Positive Control | - |
Signaling Pathway: Cellular Response to MEHTP-Induced Oxidative Stress
Caption: MEHTP may induce oxidative stress, leading to cellular damage and signaling pathway activation.
Section 4: In Vivo Assessment of Developmental Toxicity
This section provides a high-level overview of an in vivo study design based on OECD Test Guideline 414 for prenatal developmental toxicity.[2][4][5][6]
Experimental Protocol: Prenatal Developmental Toxicity Study
Objective: To assess the potential of MEHTP to cause adverse effects on embryonic and fetal development.
Animal Model: Pregnant rats or rabbits.
Procedure:
-
Dosing: Administer MEHTP (or vehicle control) to pregnant animals daily by gavage from implantation to the day before scheduled cesarean section. Use at least three dose levels and a concurrent control group.
-
Maternal Observations: Monitor the dams for clinical signs of toxicity, body weight changes, and food consumption.
-
Cesarean Section: On the day before expected delivery, perform a cesarean section and examine the uterine contents.
-
Fetal Examinations:
-
Count the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Weigh and sex the fetuses.
-
Examine fetuses for external, visceral, and skeletal malformations and variations.
-
Quantitative Data Summary: In Vivo Developmental Toxicity
| Parameter | Control Group | Low Dose MEHTP | Mid Dose MEHTP | High Dose MEHTP |
| Maternal Body Weight Gain (g) | ||||
| Number of Implants per Dam | ||||
| Number of Live Fetuses per Litter | ||||
| Fetal Body Weight (g) | ||||
| Incidence of Malformations (%) |
Experimental Workflow: In Vivo Developmental Toxicity Study
Caption: Workflow for an in vivo prenatal developmental toxicity study of MEHTP.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular response to oxidative stress: signaling for suicide and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 6. Molecular Mechanisms Mediating the Effect of Mono-(2-Ethylhexyl) Phthalate on Hormone-Stimulated Steroidogenesis in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of MEHTP and its Metabolites in Human Urine using HPLC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of mono-(2-ethylhexyl) terephthalate (MEHTP) and its primary oxidative metabolites, including mono-(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP), mono-(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP), mono-(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP), and mono-(2-carboxymethyl)hexyl terephthalate (2cx-MMHTP), in human urine. The method utilizes a simple enzymatic deconjugation followed by online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This high-throughput approach provides the accuracy and precision required for human biomonitoring studies and toxicological assessments of di(2-ethylhexyl) terephthalate (DEHTP) exposure.
Introduction
Di(2-ethylhexyl) terephthalate (DEHTP) is a widely used plasticizer that is replacing some ortho-phthalates due to regulatory concerns. Consequently, there is a growing need for reliable analytical methods to assess human exposure to DEHTP. Biomonitoring of DEHTP is typically achieved by measuring its metabolites in urine. Following exposure, DEHTP is rapidly metabolized to its monoester, MEHTP, which is then further oxidized in the body to more hydrophilic compounds. These oxidized metabolites are considered specific biomarkers of DEHTP exposure. This application note provides a detailed protocol for the extraction and quantification of MEHTP and its key metabolites in human urine using online SPE-HPLC-MS/MS.
Metabolic Pathway of DEHTP
DEHTP undergoes a two-phase metabolic process. In the first phase, it is hydrolyzed by esterases to form MEHTP. This is followed by oxidation of the alkyl side chain to produce several metabolites, with 5cx-MEPTP being the most abundant in urine. A simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of DEHTP.
Experimental Protocols
Sample Preparation: Enzymatic Deconjugation
Many phthalate metabolites are excreted in urine as glucuronide conjugates. A deconjugation step is therefore necessary to measure the total metabolite concentration.[1]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Pipette 1.0 mL of urine into a clean glass tube.
-
Add an internal standard solution containing isotopically labeled MEHTP metabolites.
-
Add 20 µL of β-glucuronidase from E. coli and 200 µL of ammonium acetate buffer (1 M, pH 6.5).
-
Vortex the mixture for 10 seconds.
-
Incubate the samples at 37°C for 90 minutes to allow for complete deconjugation.[2]
-
After incubation, centrifuge the samples at 3000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The analysis is performed using an HPLC system coupled to a tandem mass spectrometer. An online SPE system is used for sample cleanup and concentration.
HPLC Conditions:
| Parameter | Value |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 |
Online SPE Conditions:
| Parameter | Value |
| SPE Column | C18 or similar polymeric sorbent |
| Loading Solvent | 0.1% Acetic Acid in Water |
| Elution | The analytical gradient directs the analytes from the SPE column to the analytical column. |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
The following table summarizes the quantitative performance of the method for the analysis of MEHTP metabolites.
| Metabolite | Abbreviation | Limit of Quantification (LOQ) (µg/L) | Relative Recovery (%) | Relative Standard Deviation (%) |
| mono-(2-ethyl-5-hydroxyhexyl) terephthalate | 5OH-MEHTP | 0.3[3] | 95.8 - 111[3] | < 7[3] |
| mono-(2-ethyl-5-oxohexyl) terephthalate | 5oxo-MEHTP | 0.2[3] | 95.8 - 111[3] | < 7[3] |
| mono-(2-ethyl-5-carboxypentyl) terephthalate | 5cx-MEPTP | 0.2[3] | 95.8 - 111[3] | < 7[3] |
| mono-(2-carboxymethyl)hexyl terephthalate | 2cx-MMHTP | 0.4[3] | 95.8 - 111[3] | < 7[3] |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram.
References
Application Note: A Validated Method for the Quantification of Mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHTP) in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHTP) in human plasma. MEHTP is a key metabolite of the plasticizer di-2-ethylhexyl terephthalate (DEHTP), a compound of increasing interest in environmental health and toxicology due to its widespread use.[1][2] This method provides the necessary sensitivity and specificity for biomonitoring and pharmacokinetic studies. The protocol herein describes a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective LC-MS/MS analysis. Full method validation was conducted in accordance with industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.
Introduction
Di-2-ethylhexyl terephthalate (DEHTP) is utilized as a replacement for some ortho-phthalate plasticizers in a variety of consumer products, including food packaging and medical devices.[1] Consequently, human exposure to DEHTP is widespread. To assess this exposure and understand its potential health implications, sensitive and specific biomarkers are required. MEHTP, along with other oxidative metabolites, has been identified as a suitable biomarker for DEHTP exposure.[1][2][3] While many studies have focused on urinary metabolites, the quantification of MEHTP in human plasma is crucial for toxicokinetic and mechanistic studies. This document provides a detailed protocol for a validated LC-MS/MS method to accurately measure MEHTP concentrations in human plasma, supporting research in toxicology and drug development.
Experimental Protocols
Materials and Reagents
-
MEHTP certified reference standard
-
Isotopically labeled MEHTP internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and formic acid
-
Human plasma (K2EDTA)
-
Ultrapure water
Sample Preparation
A protein precipitation method is employed for the extraction of MEHTP from human plasma.[4][5]
-
Allow plasma samples to thaw at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Analyte and IS specific transitions to be optimized |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.[6][7][8][9] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.
Data Presentation
Table 2: Linearity and Limit of Quantification
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (% Bias) | ± 20% |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 75 | < 8% | ± 8% | < 8% | ± 8% |
| High | 400 | < 8% | ± 8% | < 8% | ± 8% |
Table 4: Stability of MEHTP in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% Recovery) |
| Bench-top | 4 hours | Room Temperature | 90 - 110% |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 85 - 115% |
| Long-term | 30 days | -80°C | 85 - 115% |
Visualizations
Caption: Workflow for MEHTP quantification in human plasma.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of MEHTP in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and toxicological research. The validation data demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical applications. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development, toxicology, and environmental health.
References
- 1. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of melphalan in human plasma by UPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
Application of Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHTP) in In Vitro Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHTP), a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), is of growing interest in the field of toxicology. As DEHTP is increasingly used as a replacement for di(2-ethylhexyl) phthalate (DEHP), understanding the biological effects of its metabolites is crucial for assessing potential human health risks. In vitro toxicology studies provide a valuable platform for elucidating the cellular and molecular mechanisms of MEHTP-induced effects. These application notes provide an overview of the use of MEHTP in in vitro toxicology, with detailed protocols for key assays.
Application Notes
MEHTP has been investigated in various in vitro models to assess its effects on cell viability, apoptosis, and cellular signaling pathways. These studies are critical for characterizing its toxicological profile and understanding its potential as an endocrine disruptor and modulator of cellular processes.
Cytotoxicity Assessment: Initial toxicological screening of MEHTP often involves evaluating its cytotoxic potential across different cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to determine the concentration-dependent effects of MEHTP on cell viability. These studies have demonstrated that MEHTP can induce cytotoxicity at varying concentrations depending on the cell type. For instance, in L929 fibroblast cells, a dose-dependent decrease in cell viability has been observed after exposure to MEHTP[1].
Apoptosis Induction: A key aspect of in vitro toxicology is to determine whether a compound induces programmed cell death, or apoptosis. Studies have shown that MEHTP can decrease apoptosis in certain cell types, such as uterine leiomyoma (LM) cells, suggesting a role in promoting cell survival in these specific cells[2]. This effect is concentration-dependent and can be quantified using methods like the ApoTox-Glo™ Triplex Assay or Annexin V and Propidium Iodide (PI) staining followed by flow cytometry[2].
Modulation of Signaling Pathways: MEHTP has been identified as a modulator of specific cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
-
Liver X Receptor α (LXRα) Pathway: MEHTP has been shown to act as an agonist of the Liver X Receptor α (LXRα). This activation leads to the upregulation of downstream target genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN)[3][4][5][6][7]. This interaction suggests a potential role for MEHTP in modulating lipid homeostasis.
-
Aryl Hydrocarbon Receptor (AHR) Pathway: In uterine leiomyoma cells, MEHTP has been observed to promote the nuclear translocation of the Aryl Hydrocarbon Receptor (AHR)[2]. This activation of the AHR pathway is linked to the observed increase in cell viability and decrease in apoptosis in these cells, suggesting a role for MEHTP in the progression of uterine leiomyomas[2].
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of MEHTP.
Table 1: Cytotoxicity of MEHTP on L929 Fibroblast Cells
| MEHTP Concentration (mg/mL) | Cell Viability (%) |
| 0.01 | No significant effect |
| 0.05 | ~50% |
| 0.1 | ~2% |
Data adapted from a study on the cytotoxic effects of various plasticizer metabolites[1]. The study used an MTT assay to determine cell viability after a 7-day exposure.
Table 2: Effect of MEHTP on Uterine Leiomyoma (LM) Cell Viability and Apoptosis
| MEHTP Concentration (µM) | Treatment Duration (h) | Change in Cell Viability (fold change vs. vehicle) | Change in Apoptosis (fold change vs. vehicle) |
| 0.16 | 48 | ~1.1 | ~0.9 |
| 1.6 | 48 | ~1.2 | ~0.8 |
| 16 | 48 | ~1.3 | ~0.7 |
| 0.16 | 72 | ~1.2 | ~0.85 |
| 1.6 | 72 | ~1.4 | ~0.75 |
| 16 | 72 | ~1.5 | ~0.65 |
Data synthesized from a study on the effects of MEHHP (an alternative name for MEHTP) on uterine leiomyoma cells[2]. Cell viability and apoptosis were assessed using the ApoTox-Glo™ Triplex Assay.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of MEHTP on a cell line such as L929 fibroblasts[1][8].
Materials:
-
L929 fibroblast cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
MEHTP stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
MEHTP Treatment: Prepare serial dilutions of MEHTP in complete DMEM from the stock solution. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with 100 µL of the prepared MEHTP dilutions or control medium (with solvent only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (solvent-treated) cells.
Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify apoptosis in cells treated with MEHTP, based on standard flow cytometry procedures[2][9][10][11].
Materials:
-
Target cells (e.g., uterine leiomyoma cells)
-
Complete cell culture medium
-
MEHTP stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of MEHTP or a vehicle control for the desired time (e.g., 48 hours)[2].
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Caspase-3/7 Activity Assay
This protocol provides a method to measure the activity of executioner caspases, key mediators of apoptosis[12][13][14][15][16][17].
Materials:
-
Target cells
-
Complete cell culture medium
-
MEHTP stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with MEHTP as described in the previous protocols. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or express as a fold change relative to the vehicle control.
Mandatory Visualization
Caption: MEHTP activates the LXRα signaling pathway, leading to increased lipogenesis.
Caption: MEHTP promotes AHR nuclear translocation and activation of target genes.
Caption: Workflow for in vitro assessment of MEHTP-induced cytotoxicity and apoptosis.
References
- 1. packtox.fr [packtox.fr]
- 2. Mono-(2-ethyl-5-hydroxyhexyl) phthalate promotes uterine leiomyoma cell survival through tryptophan-kynurenine-AHR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) for Mono(2-ethylhexyl) terephthalate (MEHTP) Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mono(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer increasingly used as a replacement for traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. As human exposure to DEHTP is widespread, there is a growing need for robust and reliable analytical methods to monitor MEHTP levels in biological matrices for exposure assessment and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex biological samples such as urine, plasma, and serum, prior to analysis by chromatographic methods.[1] This application note provides detailed protocols for the cleanup of MEHTP using two common types of SPE cartridges: C18 silica-based and Oasis HLB polymeric reversed-phase sorbents.
The selection of the appropriate SPE sorbent and optimization of the protocol are critical for achieving high recovery and minimizing matrix effects.[2] C18 cartridges are a traditional choice for reversed-phase SPE, offering good retention for non-polar to moderately polar compounds.[3][4] Oasis HLB, a hydrophilic-lipophilic balanced polymeric sorbent, is known for its high retention capacity and stability across a wide pH range, making it suitable for a broad range of analytes.[5][6][7]
Data Presentation
The following table summarizes quantitative data for the analysis of MEHTP and the closely related compound Mono(2-ethylhexyl) phthalate (MEHP) from various studies. This data can be used as a reference for expected performance of the SPE cleanup methods.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery Rate (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| MEHP | Serum | Not Specified (Hexane Extraction) | LC-MS/MS | 101 ± 5.7 | 5.0 | <1.0 | [8] |
| DEHP | Serum | Not Specified (Hexane Extraction) | LC-MS/MS | 102 ± 6.5 | 14.0 | <2.2 | [8] |
| MEHP | Plasma | Not Specified | HPLC | Not Specified | Not Specified | 2000 | [9] |
| DEHP | Plasma | Not Specified | HPLC | Not Specified | Not Specified | 3000 | [9] |
| MEHP | Seminal Plasma | Not Specified | HPLC | Not Specified | 50 | Not Specified | [10] |
| DEHP | Seminal Plasma | Not Specified | HPLC | Not Specified | 50 | Not Specified | [10] |
| Various Phthalates | Water | Sep-Pak C18 | HPLC-PDA | >80 (at pH 5) | Not Specified | Not Specified | [2] |
| Atrazine, Terbuthylazine, Acetochlor, Alachlor | Cannabis Bud | Strata C18-E | GC-MS | 91.6 - 96.9 | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: MEHTP Cleanup from Urine using C18 SPE Cartridges
This protocol is adapted from established methods for phthalate monoesters and other non-polar compounds.[3][11]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Urine sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or Acetic acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample at 3000 rpm for 10 minutes to remove any particulate matter.
-
Adjust the pH of the supernatant to < 3 with formic acid or acetic acid.[11] This ensures that MEHTP, an acidic metabolite, is in its neutral form to enhance retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (e.g., 1-5 mL) onto the conditioned cartridge at a slow flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
A second wash with a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) can be performed to remove more polar interferences without eluting the analyte.[11]
-
-
Elution:
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elute the MEHTP from the cartridge with 2 x 1.5 mL of acetonitrile or methanol into a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100-500 µL of mobile phase) for subsequent LC-MS/MS or GC-MS analysis.
-
Protocol 2: MEHTP Cleanup from Plasma/Serum using Oasis HLB SPE Cartridges
This protocol utilizes a polymeric sorbent for robust and high-recovery extraction from complex biological matrices like plasma or serum.[5][7][12]
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Plasma or serum sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide or Formic acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma/serum samples at room temperature.
-
Dilute the sample 1:1 (v/v) with a weak buffer or deionized water. For acidic analytes like MEHTP, acidifying the sample with formic acid to a pH of around 3-4 is recommended to enhance retention.
-
-
SPE Cartridge Conditioning (Optional for Oasis HLB):
-
Sample Loading:
-
Load the pre-treated plasma/serum sample onto the cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar matrix components.
-
-
Elution:
-
Elute MEHTP from the cartridge using 2 x 0.5 mL of acetonitrile or a mixture of methanol and acetonitrile. For acidic compounds, adding a small percentage of a basic modifier like ammonium hydroxide to the elution solvent can improve recovery, though for reversed-phase retention of the neutral form, a neutral or slightly acidic elution solvent is also effective.
-
-
Post-Elution:
-
Evaporate the collected eluate to dryness under nitrogen.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for analysis.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ilacadofsci.com [ilacadofsci.com]
- 10. researchgate.net [researchgate.net]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Mono(2-ethylhexyl) terephthalate (MEHTP) Trace Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the trace analysis of Mono(2-ethylhexyl) terephthalat (MEHTP).
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Contamination and Background Interference
Question 1: My analytical blanks (solvent, procedural) show significant peaks corresponding to MEHTP. What are the potential sources of this contamination, and how can I minimize it?
Answer: High background levels of MEHTP are a frequent challenge due to the ubiquity of its parent compound, Di(2-ethylhexyl) terephthalate (DEHTP), in laboratory environments.[1] Common sources of contamination include:
-
Laboratory Environment: Dust, flooring, paints, and cables can all contain DEHTP, which can leach into the air and contaminate samples.[2]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[2]
-
Lab Consumables: Plastic items such as pipette tips, vials, and caps are major sources of contamination.[2]
-
Personal Care Products: Some lotions, soaps, and cosmetics may contain phthalates that can be inadvertently introduced into the analytical workflow.
Troubleshooting Workflow for High Blanks:
Caption: A logical workflow for identifying and mitigating sources of MEHTP contamination.
LC-MS/MS Analysis
Question 2: I'm observing poor peak shape (tailing or fronting) for MEHTP in my LC-MS/MS analysis. What are the likely causes and solutions?
Answer: Poor peak shape for MEHTP, an acidic compound, can often be attributed to issues with the mobile phase or column interactions.
Troubleshooting Poor Peak Shape:
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase pH | MEHTP is acidic, so a lower pH mobile phase (e.g., with 0.1% formic acid) is recommended to suppress ionization and improve peak shape on a reverse-phase column. |
| Secondary Interactions | The analyte may be interacting with active sites on the stationary phase. Consider a different column chemistry, such as one with a polar-embedded phase. |
| Column Overload | If the peak is fronting, you may be overloading the column. Try reducing the injection volume or diluting the sample. |
| Column Contamination | Contaminants from the sample matrix can build up on the column. Wash the column with a strong solvent or, if necessary, replace it. |
Question 3: My MEHTP signal intensity is inconsistent and shows suppression in sample matrices compared to pure standards. How can I address this matrix effect?
Answer: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS.
Strategies to Mitigate Matrix Effects:
-
Optimize Sample Preparation: Employ a robust sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust your LC gradient to better separate MEHTP from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][4] A SIL-IS for MEHTP will behave almost identically to the analyte during extraction and ionization, thus correcting for variations in signal intensity.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to normalize the matrix effects between your standards and unknown samples.
GC-MS Analysis
Question 4: Do I need to derivatize MEHTP for GC-MS analysis? If so, what is the recommended procedure?
Answer: Yes, derivatization is necessary for the successful GC-MS analysis of MEHTP. As a polar carboxylic acid, MEHTP is not sufficiently volatile for gas chromatography. Derivatization converts the polar functional group into a less polar, more volatile derivative. Silylation is a common and effective derivatization technique for this purpose.
Common Derivatization Agents for MEHTP:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Question 5: I'm observing peak tailing for my derivatized MEHTP in GC-MS. What should I troubleshoot?
Answer: Peak tailing for derivatized MEHTP in GC-MS often points to active sites in the GC system that can interact with the analyte.
Troubleshooting GC-MS Peak Tailing:
Caption: A systematic approach to diagnosing and resolving peak tailing issues for derivatized MEHTP.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of MEHTP and its related metabolites. Note that these values can vary depending on the specific instrumentation, method, and matrix.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MEHTP and its Metabolites in Urine (LC-MS/MS)
| Analyte | LOD (ng/mL) | LOQ (µg/L) | Reference |
| MEHTP | - | 3.75 | [1] |
| 5OH-MEHTP | - | 0.3 | [5][6] |
| 5oxo-MEHTP | - | 0.2 | [5][6] |
| 2cx-MMHTP | - | 0.4 | [5][6] |
| 5cx-MEPTP | - | 0.2 | [5][6] |
Table 2: Recovery Rates for Phthalate Metabolite Analysis
| Analytical Step | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction | Plasma | 79 - 94 | [7] |
| Solid-Phase Extraction | Urine | 83 - 109 | [8] |
| Enzymatic Deconjugation & Online SPE | Urine | 95.8 - 111 | [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis
This protocol describes the enzymatic deconjugation and solid-phase extraction (SPE) for the analysis of MEHTP and its metabolites in human urine.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli K12
-
Ammonium acetate buffer (pH 6.5)
-
Stable isotope-labeled internal standards for each analyte
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS grade water
Procedure:
-
Sample Aliquoting: To a clean glass tube, add 100 µL of urine.
-
Internal Standard Spiking: Add the internal standard mix to each sample.
-
Enzymatic Deconjugation:
-
Add 50 µL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 37°C for 2 hours.[9]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
-
Sample Loading:
-
After incubation, dilute the sample with 790 µL of formic acid solution and centrifuge.[10]
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of acetonitrile or methanol into a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Caption: A typical workflow for the preparation of urine samples for MEHTP analysis by LC-MS/MS.
Protocol 2: Derivatization of MEHTP for GC-MS Analysis
This protocol outlines a typical two-step derivatization process (methoximation followed by silylation) for MEHTP analysis by GC-MS. This is often performed on the dried extract from a sample preparation procedure like the one described above.
Materials:
-
Dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
Methoximation (Oximation):
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution in pyridine.
-
Vortex for 15 seconds.
-
Heat at 80°C for 15 minutes to protect carbonyl groups.[11]
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA to the sample vial.
-
Vortex for 30 seconds.
-
Incubate at 80°C for 15 minutes with continuous shaking to derivatize the carboxylic acid group.[11]
-
-
Cooling and Analysis:
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial.
-
Inject an aliquot into the GC-MS system for analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Enhancing MEHTP Detection Sensitivity in Complex Matrices
Welcome to the technical support center for the analysis of mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of MEHTP in complex biological matrices such as urine, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for MEHTP detection in complex matrices?
A1: The primary challenges stem from the low concentrations of MEHTP typically found in biological samples and the presence of interfering substances within the matrix. These matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification and reduced sensitivity.[1][2] Additionally, inefficient extraction and sample cleanup can result in the loss of the analyte before it reaches the detector.[3]
Q2: Which analytical technique is most suitable for the sensitive detection of MEHTP?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely recommended technique for the sensitive and selective quantification of MEHTP in complex matrices.[4][5][6][7][8] This method offers high specificity by monitoring specific precursor-to-product ion transitions, which helps to distinguish MEHTP from other matrix components.
Q3: How can I minimize matrix effects during MEHTP analysis?
A3: To minimize matrix effects, a robust sample preparation protocol is crucial. This includes efficient extraction and cleanup steps to remove interfering substances.[9][10] Techniques like on-line solid-phase extraction (SPE) for sample cleanup have proven effective.[4][5] The use of isotopically labeled internal standards is also highly recommended to compensate for any remaining matrix effects and variations in instrument response.[7]
Q4: What are the expected limits of quantification (LOQ) for MEHTP and its related metabolites?
A4: The limits of quantification can vary depending on the specific methodology and instrumentation used. However, published methods using HPLC-MS/MS have reported LOQs in the sub-microgram per liter (µg/L) range for MEHTP and its oxidized metabolites in urine.[4][5]
Troubleshooting Guides
Issue 1: Low or No MEHTP Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | - Verify Extraction Protocol: Ensure the chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) is appropriate for the sample matrix and has been validated for MEHTP recovery.[3] - Optimize Solvent Selection: Use high-purity solvents and ensure the pH is optimized for the extraction of MEHTP. |
| Analyte Degradation | - Sample Storage: Store samples at appropriate low temperatures (e.g., -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. - pH Control: Maintain appropriate pH throughout the sample preparation process to ensure the stability of the ester group in MEHTP. |
| Instrumental Issues | - Check MS Tuning: Ensure the mass spectrometer is properly tuned for the specific precursor and product ions of MEHTP. - Clean Ion Source: A contaminated ion source can lead to a significant drop in sensitivity.[3] Follow the manufacturer's protocol for cleaning. |
Issue 2: Poor Peak Shape and Resolution
| Possible Cause | Troubleshooting Step |
| Chromatographic Problems | - Column Selection: Use a column that provides good retention and separation for MEHTP from other isomers and matrix components. A Raptor Biphenyl column has shown good performance for phthalate analysis.[11] - Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve peak shape. Ensure the mobile phase is properly degassed. - Guard Column: Use a guard column to protect the analytical column from contaminants.[12] |
| Injection Issues | - Injection Volume: Optimize the injection volume to avoid overloading the column. - Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase to ensure good peak shape. |
Issue 3: High Signal Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Automate where possible: Use automated liquid handlers for precise and repeatable liquid transfers. - Internal Standard: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and processing. |
| Matrix Effects | - Improve Cleanup: Implement a more rigorous sample cleanup method, such as multi-stage solid-phase extraction, to remove more interfering components.[13][14] - Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus their effect on ionization. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) for MEHTP and related metabolites from published studies.
| Analyte | Matrix | LOQ (µg/L) | Reference |
| 5OH-MEHTP | Urine | 0.3 | [4][5] |
| 5oxo-MEHTP | Urine | 0.2 | [4][5] |
| 5cx-MEPTP | Urine | 0.2 | [4][5] |
| 2cx-MMHTP | Urine | 0.4 | [4][5] |
Experimental Protocols
Protocol 1: MEHTP Extraction from Urine using On-line SPE-HPLC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[4][5]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
Take a 1 mL aliquot of the supernatant.
-
Add an internal standard solution (e.g., isotopically labeled MEHTP).
-
Perform enzymatic deconjugation by adding β-glucuronidase and incubating at 37°C to cleave glucuronidated metabolites.
-
-
On-line Solid-Phase Extraction (SPE):
-
Inject the pre-treated sample into the HPLC system equipped with an on-line SPE column.
-
The SPE column traps MEHTP and other hydrophobic compounds while allowing polar matrix components like salts to be washed to waste.
-
After the loading and washing steps, a valve switch directs the mobile phase through the SPE column in the reverse direction to elute the trapped analytes onto the analytical column.
-
-
HPLC Separation:
-
Use a suitable C18 or biphenyl analytical column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for both MEHTP and its internal standard for accurate quantification and confirmation.
-
Visualizations
Caption: Workflow for MEHTP analysis in urine.
References
- 1. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [restek.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Terephthalate Isomers
Welcome to the Technical Support Center for the analysis of terephthalate and its isomers (phthalic and isophthalic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic separation experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of terephthalate isomers so challenging?
A1: The primary challenge stems from the structural similarity of terephthalic, isophthalic, and phthalic acids. These positional isomers have identical chemical formulas and molecular weights, resulting in very similar physicochemical properties like polarity, solubility, and volatility.[1][2] This leads to comparable interactions with the chromatographic stationary and mobile phases, often causing poor peak resolution or co-elution.[1][3]
Q2: Which is the better technique for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both techniques can be used effectively, but the choice depends on the specific application and available equipment.
-
HPLC is often preferred for analyzing the acids directly in their native form, typically using reversed-phase or mixed-mode chromatography.[2][4] Adjusting mobile phase pH is a powerful tool in HPLC to manipulate the ionization state of the carboxylic acid groups and achieve separation.[3][5][6]
-
GC requires a derivatization step to convert the non-volatile phthalic acids into more volatile esters (e.g., methyl or amyl esters) before analysis.[7][8] While this adds a sample preparation step, GC, especially when coupled with Mass Spectrometry (GC-MS), can offer excellent resolution and sensitivity.[9]
Q3: I suspect contamination in my analysis. What are common sources of phthalates in a lab environment?
A3: Phthalate contamination is a notorious issue in trace analysis because they are ubiquitous plasticizers.[10] Common sources include solvents, plastic tubing, pipette tips, vials, septa, and even laboratory air and dust.[1][10] It is crucial to use high-purity, phthalate-free reagents and glassware, and to run solvent blanks regularly to identify and monitor for any background contamination.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q: My terephthalate isomers are co-eluting or poorly resolved in my HPLC run. What steps can I take to improve separation?
A: To resolve co-eluting peaks, a systematic approach to optimizing the column's selectivity (α) and efficiency (N) is necessary.[3]
Troubleshooting Workflow for HPLC Co-elution
-
Optimize the Mobile Phase: This is the most common and effective starting point.
-
Adjust Solvent Strength : Change the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous component generally increases retention time and can improve separation.[3]
-
Change Organic Modifier : Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other.[3][5]
-
Adjust pH : For ionizable compounds like terephthalic acid, pH is a critical parameter.[5] Adjusting the pH can alter the ionization state of the isomers, significantly impacting their retention and selectivity.[3][6] A pH between 2 and 4 is often a good starting point to suppress ionization and increase retention on a reversed-phase column.[5]
-
Incorporate Additives : Using buffers like ammonium acetate or phosphate helps control the pH and improve reproducibility.[2] Small amounts of acids such as formic or acetic acid can also enhance peak shape.[2]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Phenyl Columns : For positional isomers, columns with phenyl-based stationary phases can offer unique π-π interactions that improve selectivity.[11]
-
Mixed-Mode Columns : Columns that combine reversed-phase and anion-exchange characteristics are highly effective for separating phthalic acid isomers.[4] They provide multiple interaction mechanisms, enhancing resolution.[4]
-
-
Adjust Temperature and Flow Rate:
-
Column Temperature : Increasing the column temperature (e.g., to 30-50°C) can decrease mobile phase viscosity and improve peak efficiency (sharper peaks).[2] It can also alter selectivity.[2]
-
Flow Rate : Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[12]
-
Q: Why are my retention times shifting from one injection to the next?
A: Unstable retention times indicate a lack of robustness in the system or method.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can require flushing with 5-10 column volumes.[13]
-
Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[13] For buffered mobile phases, ensure the buffer is fully dissolved and stable to prevent precipitation.[3]
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as retention times can be sensitive to ambient temperature changes.[2]
Gas Chromatography (GC)
Q: I am not achieving baseline separation of my derivatized terephthalate isomers. How can I improve my GC method?
A: Several GC parameters can be optimized to enhance resolution.[1]
-
GC Column Selection : The stationary phase is critical. While general-purpose columns like DB-5ms are common, columns with different selectivities can provide superior resolution for complex isomer mixtures.[1] For example, Rtx-440 and Rxi-XLB columns have demonstrated excellent performance for separating a wide range of phthalates.[9]
-
Oven Temperature Program : A slow temperature ramp during the elution window of the isomers can significantly improve separation.[1] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) to give the compounds more time to interact with the stationary phase.[1]
-
Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency.[1]
Q: My isomers are still co-eluting in GC-MS. Can I still get accurate quantification?
A: Yes, this is a significant advantage of using a mass spectrometer as a detector. Even if peaks chromatographically overlap, they can often be distinguished by their mass spectra.
-
Selected Ion Monitoring (SIM) : Operate the mass spectrometer in SIM mode to monitor for unique fragment ions specific to each isomer.[1] While many phthalate esters share a common base peak at m/z 149, they often produce other, less abundant ions that are unique.[1][9][14] For example, Diisononyl phthalate (DINP) has a characteristic ion at m/z 293 that can be used for its quantification even in the presence of other phthalates.[1] By creating a method that monitors for a unique ion for each target analyte, you can achieve accurate quantification of co-eluting compounds.[1]
Data & Parameters
Table 1: Recommended Starting Conditions for HPLC Separation
| Parameter | Recommendation | Rationale |
| Column | Mixed-Mode (RP/Anion-Exchange)[4] or Phenyl Hydride[11] | Provides multiple or specific interaction mechanisms to improve selectivity for isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate Buffer | Acid suppresses ionization of carboxyl groups, increasing retention. Buffer controls pH for reproducibility.[2][5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers; offer different selectivities.[3] |
| Gradient | Start with a shallow gradient (e.g., 10-50% B over 15 min) | A shallow gradient is often needed to resolve closely eluting compounds.[5] |
| pH | 2.5 - 4.0 | Maintains acids in their protonated form, improving retention on reversed-phase columns.[5] |
| Temperature | 30 - 40°C | Improves peak efficiency and can alter selectivity.[2][5] |
| Detection | UV at ~240 nm | Phthalic acids have a strong UV absorbance around this wavelength. |
Table 2: Typical Parameters for GC-MS Separation (after Derivatization)
| Parameter | Recommendation | Rationale |
| Derivatization Agent | BF3/Methanol or BSTFA | Converts non-volatile acids to volatile methyl or silyl esters for GC analysis.[8] |
| Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)[9] | These stationary phases provide excellent selectivity for phthalate isomers.[9] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Provides good efficiency for separation.[1] |
| Oven Program | Initial: 80°C (1 min), Ramp: 10°C/min to 320°C, Hold: 5 min | An optimized temperature program is crucial for resolving isomers. A slower ramp may be needed.[1] |
| Injector | Splitless mode, 280°C | Ensures efficient transfer of analytes to the column.[1] |
| MS Detection | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| MS Acquisition | SIM Mode | Monitor characteristic ions (e.g., m/z 149, 163, 293) for selective and sensitive quantification.[1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Separation of Phthalic Acid Isomers
-
Sample Preparation :
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile). Use HPLC-grade solvents.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilute the solution to the desired final concentration.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.[2][3]
-
-
Instrument Setup and Analysis :
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Acquire data using a UV detector set to the appropriate wavelength (e.g., 240 nm).
-
-
Data Processing :
-
Integrate the peaks corresponding to the terephthalate isomers.
-
Construct a calibration curve using standards of known concentrations to quantify the isomers in the sample.[2]
-
Protocol 2: GC-MS Method for Phthalate Isomer Analysis
Workflow for GC-MS Analysis of Terephthalate Isomers
-
Derivatization (Esterification) :
-
Place a known amount of the sample containing the acids into a reaction vial.
-
Add the derivatizing agent (e.g., 2 mL of 14% BF3 in methanol).
-
Cap the vial tightly and heat at 60-100°C for the recommended time (e.g., 1 hour) to form the methyl esters.[8]
-
Cool the mixture to room temperature.
-
-
Sample Extraction :
-
Add an organic solvent (e.g., hexane or isooctane) and deionized water to the reaction vial.
-
Vigorously shake the mixture to extract the newly formed phthalate esters into the organic layer.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean GC vial for analysis.
-
-
Instrument Setup and Analysis :
-
Set up the GC-MS system according to the parameters outlined in Table 2 .
-
Perform a system suitability check to ensure proper performance.[2]
-
Inject the prepared sample onto the GC-MS system.
-
Acquire data in full scan mode to identify the isomers present and in Selected Ion Monitoring (SIM) mode for sensitive quantification.[2]
-
-
Data Processing :
-
Identify peaks based on retention time and mass spectra.
-
For quantification in SIM mode, extract the chromatograms for the characteristic ions of each isomer.
-
Construct a calibration curve using derivatized standards of known concentrations.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
troubleshooting matrix effects in LC-MS/MS analysis of MEHTP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Mono-(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP), a metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP).
Troubleshooting Guides
This section offers systematic approaches to identify and resolve common issues encountered during MEHTP analysis.
Guide 1: Investigating Poor Reproducibility and Inaccurate Results
If you are experiencing poor reproducibility, inaccurate quantification, or non-linear calibration curves, matrix effects are a likely cause.[1] Matrix effects occur when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1][2]
Step 1: Qualitative Assessment with Post-Column Infusion (PCI)
The first step is to determine if matrix effects are present and where they occur in your chromatogram. The post-column infusion experiment is a powerful tool for this qualitative assessment.[1][2]
-
Prepare a Standard Solution: Make a solution of MEHTP in a suitable solvent (e.g., methanol or mobile phase) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
System Setup:
-
Use a syringe pump to deliver the MEHTP standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Introduce this solution into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.[1]
-
-
Equilibration: Allow the infusion to continue until a stable baseline signal for the MEHTP MRM transition is observed.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., extracted urine or plasma that is free of MEHTP) onto the LC column.[1][2]
-
Analysis and Interpretation:
-
Monitor the MRM signal for MEHTP throughout the chromatographic run.
-
A significant dip in the baseline signal indicates a region of ion suppression.[1][2]
-
A significant rise in the baseline indicates a region of ion enhancement.[1][2]
-
Compare the retention time of these deviations to the expected retention time of MEHTP. If they coincide, it strongly suggests that matrix effects are impacting your analysis.
-
Step 2: Quantitative Assessment with Post-Extraction Spike Analysis
Once the presence of matrix effects is confirmed, the next step is to quantify their magnitude. This is achieved through a post-extraction spike experiment.[1][2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of MEHTP into your final reconstitution solvent or mobile phase.[1][2]
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Then, spike the same amount of MEHTP as in Set A into the final, extracted matrix.[1][2]
-
Set C (Pre-Extraction Spike): Spike the same amount of MEHTP as in Set A into the blank biological matrix before the extraction procedure. This set is primarily used to assess extraction recovery.[1]
-
-
Analysis: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100[1]
-
Extraction Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Interpreting Quantitative Results
The results from the post-extraction spike analysis can be summarized to guide your next steps.
| Calculated Value | Interpretation | Potential Next Steps |
| Matrix Effect ≈ 100% | Minimal matrix effect. | Proceed with the current method. |
| Matrix Effect < 85% | Significant ion suppression.[1] | Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard. |
| Matrix Effect > 115% | Significant ion enhancement.[1] | Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard. |
| Extraction Recovery < 85% | Poor analyte recovery. | Optimize the sample extraction procedure. |
Step 3: Mitigation Strategies
Based on your findings, implement one or more of the following strategies to minimize or compensate for matrix effects.
Caption: Workflow for mitigating matrix effects in MEHTP analysis.
-
Enhanced Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma.[2][4] For phthalate metabolites, Oasis HLB cartridges are commonly used.[4][5]
-
Liquid-Liquid Extraction (LLE): Can be used to separate MEHTP from more polar or non-polar interferences.[6][7]
-
Protein Precipitation (for plasma/serum): A simple method to remove the majority of proteins, often using acetonitrile.[4][6]
-
-
Chromatographic Optimization: Adjusting your LC method can separate MEHTP from co-eluting matrix components.
-
Gradient Modification: Alter the slope of your gradient to improve the resolution between MEHTP and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for MEHTP and matrix components.[8]
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS for MEHTP will have nearly identical chemical and physical properties, co-elute with the analyte, and experience the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.[1]
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix" in LC-MS/MS analysis? A: The "matrix" refers to all the components in your sample other than the analyte of interest (MEHTP).[1] In biological samples, this includes salts, proteins, lipids, urea, and other endogenous metabolites that can interfere with the ionization of MEHTP.[1][9]
Q2: My calibration curve for MEHTP is non-linear. Could this be due to matrix effects? A: Yes, a non-linear calibration curve is a strong indicator of matrix effects.[1] If the degree of ion suppression or enhancement changes with the concentration of the analyte or matrix components, it can disrupt the linear relationship between concentration and instrument response.[1]
Q3: What are the most common sources of matrix effects in urine and plasma samples for phthalate metabolite analysis? A: In biological matrices, common sources of interference include:
-
Urine: High concentrations of salts (like sodium and potassium chloride) and urea are major contributors to matrix effects.[9]
-
Plasma/Serum: Phospholipids from cell membranes are a primary cause of ion suppression in electrospray ionization (ESI).[1] Proteins and salts are also significant sources.
Q4: Is sample dilution a valid strategy to reduce matrix effects for MEHTP? A: Sample dilution can be a straightforward way to reduce the concentration of interfering matrix components.[2] However, this also dilutes your analyte, MEHTP, which may compromise the sensitivity of the assay, especially when measuring low concentrations. It is often a trade-off between reducing matrix effects and maintaining adequate signal intensity.
Q5: How do I choose the right sample preparation technique? A: The choice depends on the complexity of your matrix and the required sensitivity.
-
Protein Precipitation (PP): Quick and easy for plasma/serum, but may not provide the cleanest extract.[3]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PP but can be more labor-intensive.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for analyte concentration, making it a preferred method for achieving low detection limits in complex matrices like urine and plasma.[2][4][10]
Caption: Decision tree for selecting a sample preparation method.
Q6: Can the ionization source (ESI vs. APCI) affect the severity of matrix effects? A: Yes. Electrospray ionization (ESI), which is commonly used for MEHTP analysis, is generally more susceptible to ion suppression from non-volatile matrix components like salts and phospholipids.[11][12] Atmospheric pressure chemical ionization (APCI) can be less prone to these types of matrix effects, but the choice of ionization source ultimately depends on the analyte's chemical properties and the ability to achieve sensitive ionization.[11][12] For MEHTP and other phthalate metabolites, ESI in negative mode is typically preferred for its high sensitivity.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: High-Throughput Screening (HTS) of MEHP and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during high-throughput screening (HTS) for modulators of Mono(2-ethylhexyl) phthalate (MEHP) and its hydroxylated metabolite, Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MEHP as an endocrine disruptor?
A1: MEHP primarily disrupts steroidogenesis in Leydig cells.[1][2] It has been shown to repress the cAMP-induced activity of the Star gene promoter, which is a critical step in cholesterol transport for steroid hormone production.[1][2] Additionally, MEHP can inhibit the Sirt1/Foxo1/Rab7 signaling pathway, leading to decreased testosterone secretion.[3] It also generates reactive oxygen species (ROS) through the Cyp1a1 gene network, further impacting steroidogenesis.[4][5]
Q2: Which cell lines are suitable for HTS assays targeting MEHP's effects?
A2: MA-10 and MLTC-1 mouse Leydig tumor cell lines are well-characterized and have been used to study the effects of MEHP on steroidogenesis.[1][2] For studying the impact on the Sirt1/Foxo1/Rab7 signaling pathway, TM3 cells have been utilized.[3] The choice of cell line will depend on the specific pathway being investigated.
Q3: What are the common causes of high variability between replicate wells in my HTS assay?
A3: High variability can stem from several factors including inconsistent cell seeding, pipetting errors, and edge effects in the microplate.[6] Ensuring a homogenous cell suspension and using calibrated multichannel pipettes can mitigate these issues. To address edge effects, it is recommended to not use the outer wells of the plate for experimental samples or to ensure proper humidification during incubation.
Q4: My luciferase reporter assay is showing a weak or no signal. What are the likely causes?
A4: A weak or absent signal in a luciferase assay can be due to low transfection efficiency, the use of a weak promoter in your reporter construct, or issues with the luciferase reagents themselves.[7][8] It is crucial to optimize the DNA to transfection reagent ratio and to use fresh, properly stored luciferin and coelenterazine.[7]
Q5: I am observing a high background signal in my luminescence-based assay. How can I troubleshoot this?
A5: High background can be caused by contamination of reagents or samples, or by using inappropriate microplates.[7] Using white, opaque-walled plates is recommended to reduce crosstalk between wells.[6][8] Ensure all reagents are freshly prepared and sterile.
Q6: How can I distinguish between true hits and false positives in my screen?
A6: False positives can arise from compounds that interfere with the assay technology itself, such as autofluorescent compounds or direct inhibitors of the luciferase enzyme.[9][10] It is essential to perform counter-screens to identify these interfering compounds.[9] For example, a counter-screen with a purified luciferase enzyme can identify direct inhibitors. Orthogonal assays, which use a different detection technology, can also be employed to confirm hits.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your HTS campaign for MEHP/MEHHP modulators.
| Problem | Potential Cause | Recommended Solution |
| Low Z'-factor (<0.5) | High variability in positive or negative controls. | Optimize cell density, reagent concentrations, and incubation times. Ensure consistent pipetting and mixing. |
| Low signal-to-background ratio. | Increase the concentration of the stimulating agent (e.g., cAMP analog) or use a stronger promoter in the reporter construct. | |
| High rate of false positives | Compound autofluorescence. | Pre-screen compound library for intrinsic fluorescence at the assay's emission wavelength. |
| Direct inhibition of luciferase by test compounds. | Perform a counter-screen using purified luciferase enzyme to identify direct inhibitors. | |
| Compound cytotoxicity. | Include a parallel cytotoxicity assay (e.g., CellTiter-Glo) to flag compounds that reduce cell viability. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Batch-to-batch variation in reagents. | Qualify new batches of critical reagents (e.g., FBS, luciferase substrate) before use in large-scale screens. | |
| Instrument variability. | Regularly perform instrument calibration and quality control checks. |
Quantitative Data Summary
The following tables provide examples of typical quantitative data and quality control metrics for HTS assays. While specific values will vary depending on the assay, these tables offer a reference for expected performance.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Formula | Acceptable Range | Interpretation |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | Indicates the separation between the positive and negative control distributions; a measure of assay robustness. |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 10 | Represents the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 20% | Measures the variability of the data within a set of replicates. |
Table 2: Example Data from a Hypothetical HTS for MEHP Inhibitors
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition | Z'-factor | Hit? |
| Positive Control | N/A | 1,200,000 | 0% | 0.78 | N/A |
| Negative Control | N/A | 10,000 | 100% | 0.78 | N/A |
| Compound A | 10 | 1,150,000 | 4.2% | N/A | No |
| Compound B | 10 | 650,000 | 45.8% | N/A | Yes |
| Compound C | 10 | 50,000 | 95.8% | N/A | Yes |
Experimental Protocols
Detailed Methodology: Luciferase Reporter Gene Assay for MEHP Modulators
This protocol describes a cell-based HTS assay to identify compounds that modulate the inhibitory effect of MEHP on a steroidogenesis-related promoter.
1. Materials:
-
MA-10 or TM3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter plasmid containing a steroidogenesis-related promoter (e.g., Star promoter) driving firefly luciferase expression.
-
Control plasmid with a constitutive promoter (e.g., CMV) driving Renilla luciferase for normalization.
-
Transfection reagent
-
MEHP stock solution (in DMSO)
-
cAMP analog (e.g., 8-Br-cAMP)
-
Dual-luciferase reporter assay system
-
White, opaque 384-well microplates
-
Automated liquid handling system and plate reader with luminescence detection capabilities.
2. Procedure:
-
Cell Seeding: Seed MA-10 or TM3 cells into 384-well plates at a pre-optimized density and incubate overnight.
-
Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.
-
Compound Addition: Add test compounds and MEHP to the appropriate wells. Include positive controls (cells treated with cAMP analog and DMSO) and negative controls (cells treated with DMSO only).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24 hours).
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to all wells and measure the luminescence.
-
Add the stop and glo reagent to quench the firefly signal and provide the substrate for Renilla luciferase. Measure the luminescence again.
-
3. Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Identify "hits" based on a predefined activity threshold.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the HTS of MEHP.
Caption: MEHP inhibits steroidogenesis by repressing the cAMP-induced activity of the Star promoter.
Caption: MEHP inhibits the Sirt1/Foxo1/Rab7 signaling pathway, leading to reduced testosterone.
Caption: A typical workflow for a high-throughput screening campaign to identify and validate hits.
References
- 1. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MEHP on testosterone synthesis via Sirt1/Foxo1/Rab7 signaling pathway inhibition of lipophagy in TM3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Mediating the Effect of Mono-(2-Ethylhexyl) Phthalate on Hormone-Stimulated Steroidogenesis in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background contamination in Mono(2-ethylhexyl) terephthalate analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during the analysis of Mono(2-ethylhexyl) terephthalate (MEHTP).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of MEHTP background contamination in the laboratory?
A1: MEHTP and its parent compound, Di(2-ethylhexyl) terephthalate (DEHTP), are ubiquitous plasticizers. Common sources of contamination in a laboratory setting include:
-
Laboratory Environment: Dust and ambient air can contain phthalates from building materials like flooring, paints, and cables.[1]
-
Consumables: Plastic labware, including pipette tips, vials, and syringe filters, can leach MEHTP or its parent compound.[2][3]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1]
-
Instrumentation: Components of analytical instruments, such as tubing and seals in HPLC or GC systems, can be a source of contamination.[1]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel may contain phthalates that can be inadvertently introduced into samples.[1]
Q2: I'm observing persistent background peaks corresponding to MEHTP in my analytical blanks. What should I do first?
A2: A systematic approach is crucial to identify the source of contamination. Begin by analyzing a laboratory reagent blank (LRB), which consists only of the solvents used in your procedure. If the LRB is contaminated, the issue likely lies with your solvents or reagents. If the LRB is clean, the contamination is likely introduced during sample preparation, from your labware, or from the instrument itself.
Q3: Can my choice of laboratory gloves contribute to MEHTP contamination?
A3: Yes, certain types of gloves, particularly those made of vinyl (PVC), can be a significant source of phthalate contamination. It is recommended to use nitrile gloves, and to change them frequently, especially after touching any potentially contaminated surfaces.
Q4: How can I minimize contamination from my analytical instrument (LC-MS/MS or GC-MS)?
A4: To minimize instrument-related contamination, flush the system thoroughly with high-purity, phthalate-free solvents. Regularly clean and maintain the injection port and consider using a guard column to trap contaminants before they reach the analytical column. For GC-MS, baking out the column at the manufacturer's recommended temperature can help remove adsorbed phthalates.[1]
Troubleshooting Guides
Guide 1: High MEHTP Background in Analytical Blanks
This guide provides a step-by-step workflow to diagnose and resolve high MEHTP background levels in your analytical blanks.
Caption: Workflow for troubleshooting high MEHTP background.
Guide 2: Investigating Contamination from Lab Consumables
This guide outlines a procedure to test for MEHTP leaching from laboratory consumables such as pipette tips and vials.
Caption: Workflow for testing MEHTP leaching from consumables.
Data Presentation
The following tables provide illustrative data on the impact of different cleaning and handling procedures on MEHTP background levels. These values are representative and may vary depending on specific laboratory conditions.
Table 1: Effect of Glassware Cleaning Protocol on MEHTP Background Levels in Blanks
| Glassware Cleaning Protocol | Mean MEHTP Concentration in Blank (ng/mL) | Standard Deviation (ng/mL) |
| Standard (Detergent Wash + Tap Water Rinse) | 1.2 | 0.4 |
| Enhanced (Detergent + DI Water + Solvent Rinse) | 0.3 | 0.1 |
| Rigorous (Enhanced + Baking at 450°C) | < 0.1 (Below Limit of Quantification) | - |
Table 2: MEHTP Leaching from Various Laboratory Consumables
| Consumable Type | Test Condition | Mean MEHTP Leached (ng/mL) |
| Standard Polypropylene Pipette Tips | Soaked in Methanol for 30 min | 0.8 |
| "Low-Retention" Pipette Tips | Soaked in Methanol for 30 min | 0.2 |
| Standard Glass Autosampler Vials | Filled with Methanol for 1 hr | < 0.1 |
| Polypropylene Autosampler Vials | Filled with Methanol for 1 hr | 1.5 |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Ultra-Trace MEHTP Analysis
This protocol is designed to minimize background MEHTP contamination from laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
High-purity solvents (e.g., acetone, hexane, or methanol, confirmed to be phthalate-free)
-
High-temperature oven (capable of reaching 450°C)
-
Aluminum foil (pre-cleaned with solvent)
Procedure:
-
Initial Wash: Manually scrub glassware with a phosphate-free detergent solution and hot water.
-
Tap Water Rinse: Thoroughly rinse the glassware with tap water at least six times to remove all detergent residue.
-
Deionized Water Rinse: Rinse the glassware with DI water at least six times.
-
Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent (e.g., acetone followed by hexane) to remove any residual organic contaminants.
-
Baking (Muffle Furnace): Place the solvent-rinsed glassware in a high-temperature oven and bake at 450°C for at least 4 hours.
-
Cooling and Storage: Allow the glassware to cool completely inside the oven. Once cooled, immediately cover the openings with pre-cleaned aluminum foil and store in a clean, dust-free environment, such as a dedicated cabinet.[1]
Protocol 2: LC-MS/MS System Flush to Reduce MEHTP Background
This protocol outlines a procedure for flushing an LC-MS/MS system to reduce background levels of MEHTP.
Materials:
-
High-purity, phthalate-free solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Solvent C: Isopropanol
-
Procedure:
-
System Preparation: Remove the analytical column and replace it with a union.
-
Initial Flush: Flush the system with 100% Solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.5 mL/min for 30 minutes.
-
Strong Solvent Wash: Change the solvent to 100% Solvent C (isopropanol) and flush for at least 60 minutes at a flow rate of 0.2 mL/min.
-
Re-equilibration:
-
Flush with 100% Solvent B for 20 minutes.
-
Flush with a gradient of 95% Solvent A to 5% Solvent B for 20 minutes.
-
-
Blank Injection: Re-install the analytical column and allow the system to equilibrate with the initial mobile phase conditions of your analytical method. Inject a series of solvent blanks to confirm that the background has been reduced to an acceptable level.
References
Technical Support Center: Enhancing the Stability of MEHTP During Sample Storage and Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Mono(2-ethylhexyl) terephthalate (MEHTP) in biological samples. Adherence to these guidelines is critical for obtaining accurate and reproducible data in human biomonitoring and toxicological studies.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the storage and processing of samples containing MEHTP and its metabolites.
Question 1: My MEHTP concentrations are lower than expected. What are the potential causes related to sample stability?
Answer: Lower-than-expected MEHTP concentrations are often attributable to degradation during sample handling and storage. The primary culprits are improper temperature, pH, and prolonged storage before analysis. MEHTP, being a monoester, is susceptible to hydrolysis, particularly under non-optimal conditions.
Troubleshooting Steps:
-
Review Storage Temperature: Confirm that samples were stored at or below -70°C immediately after collection and processing.[1][2] Storage at 4°C (refrigerated) or 25°C (room temperature) can lead to a significant decrease in the concentrations of phthalate metabolites.[1]
-
Verify Sample pH: Although urine pH is typically in a range where MEHTP is relatively stable, extreme pH values (below 3 or above 8) can accelerate the hydrolysis of its ester bond.[3] While not a routine practice, if samples were buffered or treated in any way that could alter the pH, this should be investigated.
-
Assess Time to Freezing: The duration between sample collection and freezing is critical. Samples should be transferred to a freezer within hours of collection to minimize degradation.[1]
-
Evaluate Freeze-Thaw Cycles: While studies on similar phthalate metabolites suggest good stability over several freeze-thaw cycles when stored at -70°C, it is best practice to minimize these cycles.[1] If a sample has undergone numerous freeze-thaw cycles, this could be a contributing factor.
Question 2: Can I store my urine/plasma samples at 4°C or room temperature for a short period before analysis?
Answer: It is strongly discouraged. Studies on analogous phthalate metabolites have shown that their concentrations, particularly the glucuronidated conjugates, can decrease considerably even within 1-3 days at 4°C and 25°C.[1] For optimal stability, samples should be frozen at subfreezing temperatures (ideally ≤ -70°C) as soon as possible after collection.[1][2]
Question 3: How many freeze-thaw cycles are acceptable for samples containing MEHTP?
Answer: While specific data for MEHTP is limited, research on other phthalate metabolites indicates that they remain stable for several freeze-thaw cycles when the samples are stored at -70°C.[1] However, to minimize any potential for degradation, it is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated. This avoids the need for repeated thawing and freezing of the entire sample.
Question 4: What are the best practices for shipping samples for MEHTP analysis?
Answer: To maintain sample integrity during transit, samples should be shipped frozen on dry ice. This ensures that the temperature remains low enough to prevent degradation. It is also crucial to ensure that the shipping containers are well-insulated and that there is sufficient dry ice to last the duration of the shipment, with a buffer for potential delays.
Question 5: I am measuring MEHTP and its oxidized metabolites. Do they have different stability profiles?
Answer: While all phthalate metabolites are generally most stable when frozen, there can be differences in their susceptibility to degradation. For instance, glucuronide conjugates of some phthalate metabolites have been shown to be less stable at refrigerated and room temperatures than the free forms.[1] Since MEHTP and its oxidized metabolites can be present in both free and glucuronidated forms, maintaining a consistent and optimal storage temperature is crucial for all target analytes.[4][5]
Data on Phthalate Metabolite Stability
The following table summarizes the stability of phthalate metabolites under different storage conditions, based on literature for analogous compounds. This information can be used as a guide for MEHTP.
| Temperature | Duration | Matrix | Stability | Recommendation |
| 25°C (Room Temp) | > 1 day | Urine | Unstable: Significant decrease in concentrations.[1] | Avoid. Freeze samples immediately. |
| 4°C (Refrigerated) | > 3 days | Urine | Unstable: Decrease in concentrations observed.[1] | Not recommended for storage beyond a few hours. |
| -20°C | Up to 1 year | Urine | Generally Stable: However, -70°C or lower is preferred for long-term storage.[6] | Acceptable for short to medium-term storage. |
| -70°C / -80°C | Up to 1 year | Urine | Stable: No significant degradation observed.[1] | Recommended for all storage durations. |
| -80°C | Up to 16 years | Plasma | Generally Stable: Most metabolites show good stability for up to 7 years.[7] | Recommended for long-term biobanking. |
| Multiple Freeze-Thaw Cycles | Up to 5 cycles | Urine/Plasma | Generally Stable: When stored at -70°C.[1] | Minimize cycles by aliquoting samples. |
Experimental Protocols
Protocol 1: Short-Term Temperature Stability Assessment
Objective: To evaluate the stability of MEHTP in a biological matrix at room temperature and refrigerated conditions over a short period.
Methodology:
-
Pool a sufficient volume of the desired matrix (e.g., human urine) and fortify it with a known concentration of MEHTP and its isotopically labeled internal standard.
-
Divide the pooled sample into aliquots.
-
Analyze a set of aliquots immediately (T=0) to establish a baseline concentration.
-
Store the remaining aliquots at specified temperatures (e.g., 25°C and 4°C).
-
At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve a set of aliquots from each temperature condition.
-
Process and analyze the samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate the percentage of the initial MEHTP concentration remaining at each time point. A deviation of more than 15% from the baseline is typically considered instability.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of MEHTP after multiple freeze-thaw cycles.
Methodology:
-
Prepare a pooled and fortified sample matrix as described in Protocol 1.
-
Aliquot the sample into multiple tubes.
-
Analyze a set of aliquots that have not been frozen (or frozen and thawed once, depending on the baseline) to establish the initial concentration.
-
Freeze the remaining aliquots at -70°C or -80°C for at least 12 hours.
-
Thaw a set of aliquots completely at room temperature. Once thawed, refreeze them at -70°C or -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, analyze the aliquots from each cycle and compare the MEHTP concentrations to the baseline.
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of MEHTP in a frozen biological matrix over an extended period.
Methodology:
-
Prepare a pooled and fortified sample matrix as described in Protocol 1.
-
Divide the sample into a sufficient number of aliquots for all planned time points.
-
Analyze a set of aliquots at T=0 to establish the baseline concentration.
-
Store the remaining aliquots at the desired long-term storage temperature (e.g., -80°C).
-
At specified intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of aliquots.
-
Analyze the samples and compare the MEHTP concentrations to the baseline T=0 results.
Visual Guides
Workflow for Ensuring MEHTP Stability
Caption: Recommended workflow from sample collection to analysis for MEHTP.
Decision Tree for Troubleshooting Low MEHTP Recovery
Caption: Troubleshooting guide for identifying sources of MEHTP degradation.
References
- 1. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Buy this compound (EVT-314993) | 155603-50-2 [evitachem.com]
- 4. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Conjugated MHPG Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of conjugated 3-methoxy-4-hydroxyphenylglycol (MHPG) metabolites for analytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis in MHPG analysis?
A1: 3-methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of norepinephrine.[1] In the body, a significant portion of MHPG is conjugated to glucuronic acid or sulfate, forming water-soluble metabolites that are excreted in urine.[1][2] To measure the total MHPG concentration, which includes both the free and conjugated forms, an enzymatic hydrolysis step is necessary. This step uses enzymes like β-glucuronidase and arylsulfatase to cleave the conjugate bonds, converting the conjugated MHPG back to its free form for detection by analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]
Q2: Which enzymes are suitable for hydrolyzing conjugated MHPG?
A2: The choice of enzyme is critical and depends on the type of conjugate you are targeting (glucuronide or sulfate).
-
For β-glucuronides: Enzymes from E. coli are highly specific for β-glucuronides and generally have low sulfatase activity.
-
For both glucuronides and sulfates: Crude preparations from sources like Helix pomatia (snail), Patella vulgata (limpet), or abalone contain both β-glucuronidase and sulfatase activity.[4] However, the activity of these crude preparations can be variable between batches and may contain other enzymes that could potentially degrade the target analyte.[4] Recombinant β-glucuronidases are also commercially available and often offer higher purity and efficiency.[5][6]
Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?
A3: Several factors influence the efficiency of enzymatic hydrolysis and should be optimized for each specific glucuronide metabolite. The most critical parameters include:
-
pH: The pH of the reaction buffer is a significant factor. For example, some β-glucuronidase enzymes show optimal activity at a pH of 6.8, while others may perform better at a more acidic pH of 5.0.[3]
-
Temperature: Incubation temperature plays a crucial role in enzyme activity. While 37°C is a common starting point, some studies have shown improved hydrolysis rates at higher temperatures, such as 45°C or even up to 60°C.[6][7] However, excessively high temperatures can lead to enzyme denaturation.
-
Incubation Time: The duration of the hydrolysis reaction is important. While some modern recombinant enzymes can achieve complete hydrolysis in as little as 5-15 minutes,[5][6] others, especially for plasma samples, may require several hours (e.g., 16 hours) for complete hydrolysis.[7]
-
Enzyme Concentration: The amount of enzyme used can affect the reaction rate. Doubling the enzyme concentration has been shown to reduce hydrolysis time in some cases.[7] However, simply increasing the concentration may not always lead to a significant increase in conversion, as other factors might be rate-limiting.
Q4: How does the biological matrix (e.g., urine vs. plasma) affect hydrolysis?
A4: The biological matrix can significantly impact the efficiency of enzymatic hydrolysis. Urine samples can be particularly challenging due to high variability in pH (ranging from 4.5 to 8.0) and the presence of endogenous inhibitors that can reduce enzyme activity.[8] A shift of just 0.5 pH units can alter enzyme performance by 20% or more.[8] The rate of hydrolysis can also be slower in plasma compared to urine for some analytes.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no recovery of MHPG after hydrolysis | Incomplete Hydrolysis: Suboptimal reaction conditions (pH, temperature, time), insufficient enzyme concentration, or use of an inappropriate enzyme. | - Optimize reaction conditions (see Q3 and the Experimental Protocols section).- Increase enzyme concentration or incubation time.[7]- Ensure you are using an enzyme with the correct activity (β-glucuronidase for glucuronides, sulfatase for sulfates). |
| Enzyme Inhibition: Components in the biological matrix (e.g., urea in urine) are inhibiting the enzyme.[8][9] | - Dilute the sample to reduce the concentration of inhibitors.[9]- Consider a sample cleanup step like Solid Phase Extraction (SPE) prior to hydrolysis.- Use a more robust, inhibitor-resistant recombinant enzyme.[8] | |
| Analyte Degradation: Harsh hydrolysis conditions (e.g., prolonged high temperatures) or contaminating enzymes in crude preparations are degrading the MHPG.[4][10] | - Reduce incubation time and/or temperature.- Use a purified or recombinant enzyme to minimize contaminating activities. | |
| Suboptimal Sample Preparation Post-Hydrolysis: Poor extraction of the liberated MHPG from the reaction mixture. | - Optimize the post-hydrolysis extraction method (e.g., SPE, liquid-liquid extraction).[11] | |
| High variability in results between samples | Matrix Effects: Differences in the composition of individual samples (e.g., pH, inhibitor concentration) are affecting hydrolysis efficiency.[8] | - Buffer all samples to a consistent, optimal pH before adding the enzyme.- Use an internal standard to normalize for variations in recovery. |
| Inconsistent Sample Handling: Variations in sample collection, storage, or preparation. | - Standardize all pre-analytical procedures.- Ensure consistent timing and temperature for all hydrolysis reactions. | |
| Discrepancies between expected and measured concentrations in quality control samples | Incorrect Preparation of Hydrolysis Control: Failure to account for the molecular weight difference between the conjugated and free forms of the analyte when preparing the control. | - Use a corrected calculation based on the molecular weights of the analyte and its glucuronide form to prepare the quality control sample.[2] |
| Decreased Hydrolysis Efficiency at High Analyte Concentrations: The enzyme may be less efficient at higher substrate concentrations. | - Prepare hydrolysis controls at the upper end of the linear range to ensure accurate quantitation of high-concentration samples.[2] |
Quantitative Data Summary
Table 1: Comparison of β-glucuronidase Enzyme Efficiency for Hydrolysis of Various Glucuronides
| Enzyme | Incubation Time to Reach >90% Cleavage | Optimal Temperature | Notes |
| Recombinant β-glucuronidase B-One™ | 5-10 minutes | Room Temperature | Demonstrated the best overall hydrolysis efficiency with a very short incubation time.[5] |
| Recombinant β-glucuronidase BGTurbo™ | 5-60 minutes | 20-55°C | Showed similar efficiency to B-One™, but the optimal temperature and incubation time were more analyte-specific.[5] |
| β-glucuronidase/arylsulfatase (Helix pomatia) | 18-24 hours | 40-55°C | Required heating and the longest incubation period to achieve similar efficiency to the recombinant enzymes.[5] |
Table 2: Hydrolysis Conditions for Psychoactive Drug Glucuronides using Recombinant β-glucuronidase
| Drug Glucuronide | Enzyme | Temperature | Incubation Time | pH | Mean Analyte Recovery |
| Oxazepam, Lorazepam, Temazepam | Recombinant β-glucuronidase | 55°C | 45 min | 6.8 | ≥ 94% |
| Oxazepam, Lorazepam | Recombinant β-glucuronidase | Room Temp | 5 min | 6.8 | ≥ 94% |
| Temazepam | Recombinant β-glucuronidase | Room Temp | 5 min | 6.8 | ≥ 80% |
| Lorazepam, Oxazepam, Temazepam | Recombinant β-glucuronidase | 55°C | 15 min | 6.8 | Complete Hydrolysis |
| Amitriptyline | Recombinant β-glucuronidase | 60°C | 30 min | 7.4 | 99.3% |
| Data compiled from studies on various psychoactive drugs, providing insights into potential starting conditions for MHPG hydrolysis optimization.[6] |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of MHPG in Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions and enzyme.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge the samples to pellet any precipitates.
-
Transfer an aliquot of the supernatant (e.g., 50 µL) to a clean microcentrifuge tube.[1]
-
-
Buffering:
-
Add an appropriate volume of buffer (e.g., ammonium formate buffer) to adjust the pH to the optimal range for your chosen enzyme (e.g., pH 5.0-7.0).
-
-
Internal Standard Addition:
-
Add a deuterium-labeled MHPG internal standard to each sample for accurate quantification.[1]
-
-
Enzymatic Hydrolysis:
-
Add the β-glucuronidase/arylsulfatase enzyme solution to each sample. The optimal concentration should be determined empirically.
-
Vortex briefly to mix.
-
Incubate the samples at the optimized temperature (e.g., 37°C - 60°C) for the determined optimal time (e.g., 30 minutes to 18 hours).
-
-
Reaction Termination and Sample Cleanup:
-
Stop the reaction by adding a precipitating agent (e.g., acetonitrile) or by proceeding directly to a cleanup step.
-
Perform sample cleanup using techniques such as protein precipitation followed by centrifugation, or Solid Phase Extraction (SPE) to remove proteins and other interfering substances.[11]
-
-
Final Preparation for LC-MS/MS Analysis:
-
Evaporate the cleaned sample to dryness under a stream of nitrogen.[12]
-
Reconstitute the dried residue in a solvent compatible with your LC-MS/MS mobile phase (e.g., a mixture of water and methanol or acetonitrile).[12][13]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]
-
Visualizations
Caption: General workflow for MHPG analysis.
Caption: Troubleshooting logic for low MHPG recovery.
References
- 1. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS [restek.com]
- 3. kurabiotech.com [kurabiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 9. imcstips.com [imcstips.com]
- 10. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 11. opentrons.com [opentrons.com]
- 12. organomation.com [organomation.com]
- 13. biologie.uni-koeln.de [biologie.uni-koeln.de]
Technical Support Center: Troubleshooting Peak Tailing and Asymmetry in Micellar Electrokinetic Chromatography (MEKC)
Welcome to the technical support center for addressing common challenges in Micellar Electrokinetic Chromatography (MEKC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to peak tailing and asymmetry in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in MEKC?
Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak shape.[1] In an ideal separation, peaks should be symmetrical and exhibit a Gaussian distribution. Peak tailing can compromise resolution between closely eluting compounds and lead to inaccurate quantification.[1]
Q2: What are the primary causes of peak tailing in MEKC?
Peak tailing in MEKC can arise from a variety of factors, often related to secondary interactions between the analyte and the capillary wall, or issues with the separation buffer and micellar system. Key causes include:
-
Secondary Interactions: Unwanted interactions between analytes and the silanol groups on the surface of the fused-silica capillary. This is a common cause, especially for basic compounds.
-
Inappropriate Buffer Conditions: A suboptimal buffer pH or concentration can lead to inconsistent analyte ionization and interactions with the capillary wall.[2][3]
-
Micelle-Related Issues: The concentration and type of surfactant used to form the micelles can impact peak shape. High surfactant concentrations can sometimes lead to broader peaks.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the micelles, leading to peak distortion.[3][4]
-
Sample Matrix Effects: Components in the sample matrix can interfere with the separation, causing peak tailing or splitting.
-
Instrumental and Capillary Issues: Problems such as a contaminated or degraded capillary, or excessive extra-column volume can contribute to peak broadening and tailing.
Q3: How does buffer pH affect peak shape?
The pH of the separation buffer is a critical parameter in MEKC as it influences the charge of both the analytes and the capillary wall. For ionizable analytes, a buffer pH close to the analyte's pKa can lead to inconsistent ionization and peak broadening.[3] For basic compounds prone to interacting with negatively charged silanol groups on the capillary wall, operating at a lower pH can suppress this interaction by protonating the silanols, thereby improving peak symmetry. Conversely, for acidic analytes, a higher pH might be necessary to ensure they are ionized and interact effectively with the micelles, but this can also increase interactions with the capillary wall. Careful optimization of buffer pH is therefore essential for achieving sharp, symmetrical peaks.
Q4: Can the choice of surfactant impact peak tailing?
Yes, the type and concentration of the surfactant are crucial. The most common surfactant, sodium dodecyl sulfate (SDS), forms anionic micelles. The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.[3][5] However, excessively high concentrations can increase the viscosity of the buffer and lead to Joule heating, which can cause band broadening. The choice of surfactant (anionic, cationic, zwitterionic, or nonionic) will determine the charge and characteristics of the micelles, influencing their interaction with the analytes and the capillary wall, and thus affecting peak shape.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing and asymmetry issues in your MEKC experiments.
Issue: Asymmetrical peaks with significant tailing are observed.
Caption: Troubleshooting workflow for addressing peak tailing in MEKC.
Caption: Interrelationships of potential causes for peak tailing in MEKC.
Step 1: Evaluate Sample Concentration and Matrix
-
Potential Cause: Sample overload can lead to saturation of the micelles and result in peak distortion.[3][4] Components of the sample matrix may also interfere with the separation.
-
Experimental Protocol:
-
Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) using the separation buffer as the diluent.
-
Analyze Dilutions: Inject the diluted samples and observe the peak shapes. If peak tailing decreases with dilution, the original sample was likely overloaded.
-
Sample Cleanup: If dilution does not resolve the issue, consider a sample cleanup step to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
Step 2: Optimize Separation Buffer (pH and Concentration)
-
Potential Cause: An inappropriate buffer pH or concentration can lead to poor peak shape due to analyte-wall interactions or insufficient buffering capacity.[2][3]
-
Experimental Protocol:
-
pH Adjustment:
-
For basic analytes, try decreasing the buffer pH in increments of 0.5 units to suppress the ionization of silanol groups on the capillary wall.
-
For acidic analytes, you may need to carefully increase the pH to ensure they are ionized for interaction with the micelles, while being mindful of potential wall interactions.
-
-
Buffer Concentration:
-
If the buffer concentration is too low, it may not provide sufficient buffering capacity, leading to pH shifts within the capillary. Try increasing the buffer concentration (e.g., from 20 mM to 50 mM).
-
Conversely, if the concentration is too high, it can lead to excessive Joule heating. If you suspect this, try decreasing the concentration.
-
-
Step 3: Modify Micellar Phase (Surfactant & Organic Modifier)
-
Potential Cause: The concentration of the surfactant or the absence of an organic modifier can affect analyte partitioning and peak shape.
-
Experimental Protocol:
-
Surfactant Concentration:
-
Ensure the surfactant concentration is above the critical micelle concentration (CMC).
-
If peak tailing persists, try moderately increasing the surfactant concentration (e.g., from 50 mM to 75 mM SDS). This can sometimes improve the solubilization of hydrophobic analytes and reduce wall interactions. However, be aware of potential increases in current and Joule heating.[6]
-
-
Addition of Organic Modifier:
-
Organic modifiers like methanol or acetonitrile can be added to the separation buffer (typically 5-20% v/v) to alter the polarity of the aqueous phase and the partitioning of the analyte.[7]
-
Start by adding a low percentage (e.g., 5%) of an organic modifier and observe the effect on peak shape and migration time. Incrementally increase the concentration to find the optimal level. Organic modifiers can reduce the interaction of hydrophobic analytes with the capillary wall and improve peak symmetry.[8][9]
-
-
Step 4: Inspect Capillary Condition
-
Potential Cause: A contaminated or degraded capillary can have active sites that lead to secondary interactions and peak tailing.
-
Experimental Protocol:
-
Capillary Wash Procedure: Implement a rigorous capillary washing protocol between runs. A typical sequence is:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the separation buffer for 5 minutes.
-
-
Capillary Replacement: If washing does not improve peak shape, the capillary may be irreversibly damaged. Replace it with a new one.
-
Step 5: Verify Instrument Parameters
-
Potential Cause: High voltage can lead to excessive Joule heating, causing band broadening.
-
Experimental Protocol:
-
Voltage Optimization: Reduce the applied voltage in increments of 5 kV and observe the effect on peak shape and analysis time. While a lower voltage may improve peak symmetry by reducing Joule heating, it will also increase the analysis time.[6]
-
Temperature Control: Ensure that the capillary temperature is effectively controlled by the instrument's cooling system. Inconsistent temperature can lead to variations in viscosity and migration times, affecting peak shape.
-
Quantitative Data Summary
The following table summarizes key MEKC parameters and their typical ranges for troubleshooting peak tailing. These values should be considered as starting points for method optimization.
| Parameter | Typical Range | Effect on Peak Tailing | Reference |
| Buffer pH | 2.5 - 10.0 | Lower pH can reduce tailing for basic compounds by protonating silanol groups. pH should be optimized based on analyte pKa. | [3] |
| Buffer Concentration | 10 - 100 mM | Higher concentrations can improve buffering capacity but may increase Joule heating. A typical starting point is 20-50 mM. | [3] |
| Surfactant Concentration | 25 - 100 mM | Must be above CMC. Higher concentrations can improve solubilization but may increase current and viscosity. | [3] |
| Organic Modifier | 5 - 30% (v/v) | Reduces hydrophobic interactions with the capillary wall, often improving peak shape for hydrophobic analytes. | [7][8][9] |
| Applied Voltage | 15 - 30 kV | Higher voltage leads to faster analysis but can cause Joule heating and peak broadening. | [6] |
| Capillary Temperature | 20 - 35 °C | Higher temperatures decrease viscosity and analysis time but can affect micelle structure and analyte partitioning. | |
| Sample Concentration | Analyte dependent | High concentrations can lead to micelle saturation and peak overload. Dilution is a key troubleshooting step. | [3][4] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Origin of peak asymmetry and isotherm nonlinearity in micellar electrokinetic chromatography: variation of peak shape with buffer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. deepdyve.com [deepdyve.com]
Technical Support Center: Overcoming Ionization Suppression of Mono(2-ethylhexyl) terephthalate (MEHTP) in Electrospray Ionization Mass Spectrometry (ESI-MS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of Mono(2-ethylhexyl) terephthalate (MEHTP) using electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guides
Ionization suppression is a common issue in LC-MS/MS analysis that can lead to reduced sensitivity, poor accuracy, and inconsistent results.[1][2] This section provides a systematic approach to diagnosing and mitigating ion suppression for MEHTP.
Guide 1: Diagnosing and Quantifying Ion Suppression
Issue: You are observing a lower-than-expected signal, poor reproducibility, or inconsistent results for MEHTP.
Actionable Steps:
-
Initial Assessment: Review your chromatograms for signs of ion suppression, such as poor peak shape, decreased peak area, and retention time shifts.
-
Qualitative Assessment (Post-Column Infusion): To identify regions in your chromatogram where ion suppression is occurring, perform a post-column infusion experiment. This involves continuously infusing a standard solution of MEHTP post-chromatographic separation while injecting a blank matrix extract. A dip in the baseline signal of the MEHTP standard indicates the retention times at which matrix components are causing suppression.
-
Quantitative Assessment (Matrix Effect Calculation): Quantify the extent of ion suppression by comparing the peak area of MEHTP in a neat (pure) solvent to the peak area of MEHTP spiked into an extracted blank matrix.[3] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value significantly below 100% indicates ion suppression.
Experimental Protocol: Quantifying Matrix Effect
Objective: To quantitatively determine the degree of ionization suppression on the MEHTP signal.
Materials:
-
MEHTP analytical standard
-
Blank biological matrix (e.g., urine, serum)
-
LC-MS/MS system
-
Appropriate solvents for extraction and mobile phase
Procedure:
-
Prepare a Neat Standard Solution: Prepare a solution of MEHTP in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Process a sample of the blank biological matrix using your established sample preparation protocol (e.g., SPE or LLE).
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with the MEHTP standard to achieve the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your LC-MS/MS method.
-
Data Analysis: Compare the peak area of MEHTP in both injections to calculate the matrix effect.
Data Presentation: Matrix Effect Quantification
| Sample | MEHTP Peak Area | Matrix Effect (%) | Interpretation |
| Neat Standard | 1,500,000 | - | Reference |
| Post-Extraction Spike | 750,000 | 50% | Significant Ion Suppression |
Logical Workflow for Diagnosing Ion Suppression
Caption: A flowchart for systematically diagnosing ion suppression.
Guide 2: Mitigating Ion Suppression Through Sample Preparation
Issue: Significant ion suppression has been confirmed and quantified.
Actionable Steps:
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though analyte recovery may be a concern for more polar compounds.[4]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components that cause ion suppression compared to SPE or LLE.[5]
Experimental Protocol: Solid-Phase Extraction (SPE) for MEHTP in Urine
Objective: To remove interfering matrix components from urine samples to reduce ion suppression.
Materials:
-
Urine sample
-
Internal standard (e.g., isotope-labeled MEHTP)
-
β-glucuronidase (if analyzing conjugated metabolites)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. If analyzing for total MEHTP (free and conjugated), perform enzymatic hydrolysis with β-glucuronidase.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute MEHTP and other metabolites with 1 mL of acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | MEHTP Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85-95 | 40-60 |
| Liquid-Liquid Extraction | 70-85 | 60-75 |
| Solid-Phase Extraction | 90-105 | 80-95 |
Experimental Workflow for Sample Preparation
Caption: A workflow diagram for different sample preparation techniques.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Issue: Ion suppression persists even after optimizing sample preparation.
Actionable Steps:
-
Chromatographic Separation:
-
Modify Gradient: Use a shallower gradient to improve the separation of MEHTP from co-eluting matrix components.
-
Change Column Chemistry: Employing a column with a different stationary phase can alter selectivity and resolve interferences.
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.[1]
-
-
Mass Spectrometer Parameters:
-
Optimize Source Parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flow rates to maximize the MEHTP signal and minimize the influence of matrix components.
-
Alternative Ionization: Consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds compared to ESI.[5]
-
Data Presentation: Typical LC-MS/MS Parameters for MEHTP Analysis
| Parameter | Typical Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ionization suppression for MEHTP in ESI-MS?
A1: The primary cause of ionization suppression for MEHTP is the "matrix effect".[3] This occurs when co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids, proteins) compete with MEHTP for ionization in the ESI source.[3] This competition can reduce the efficiency of MEHTP ionization, leading to a decreased signal.
Q2: How can I modify my mobile phase to enhance the MEHTP signal?
A2: For ESI negative mode analysis of MEHTP, which is a common approach, adding a small amount of a weak acid like formic acid (typically 0.1%) to the mobile phase can help deprotonate the MEHTP molecule, enhancing its signal. The choice of organic solvent (acetonitrile vs. methanol) can also influence ionization efficiency, and it is recommended to evaluate both during method development.
Q3: Are there alternative ionization methods if ESI fails for MEHTP analysis?
A3: Yes, if significant and persistent ion suppression is encountered with ESI, Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative. APCI is a gas-phase ionization technique that is often less susceptible to matrix effects from non-volatile components.[5] Other less common techniques for small molecules include Atmospheric Pressure Photoionization (APPI).[6]
Q4: What is the role of an internal standard in overcoming ionization suppression?
A4: An internal standard, particularly a stable isotope-labeled (SIL) version of MEHTP (e.g., MEHTP-d4), is highly recommended for accurate quantification. A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression.[5] By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Q5: How can I minimize contamination during sample preparation for MEHTP analysis?
A5: Phthalates and their metabolites are ubiquitous environmental contaminants, and it is crucial to minimize background contamination during sample preparation. Use high-purity solvents and reagents. Whenever possible, use glass or polypropylene labware instead of plastics that may contain phthalates. It is also important to include procedural blanks in each analytical batch to monitor for contamination.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating MEHTP as a specific biomarker for DEHTP vs other plasticizers.
A Comparative Guide for Researchers
The increasing use of di(2-ethylhexyl) terephthalate (DEHTP) as a replacement for ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), necessitates the development and validation of specific biomarkers for accurate human exposure assessment. This guide provides a comparative analysis of mono(2-ethylhexyl) terephthalate (MEHTP) and its metabolites as specific biomarkers for DEHTP, contrasting them with metabolites of other common plasticizers.
Metabolic Fate of DEHTP: A Pathway to Specificity
Upon ingestion, DEHTP is rapidly metabolized in the body. The initial step involves the hydrolysis of one of the ester bonds, leading to the formation of MEHTP and 2-ethylhexanol.[1] While the formation of a monoester is a common metabolic pathway for many phthalates and other plasticizers, the subsequent oxidative metabolism of MEHTP generates metabolites that are unique to DEHTP exposure.[2][3][4]
The primary oxidative metabolites of MEHTP include mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP), mono-2-ethyl-5-oxohexyl terephthalate (MEOHTP), and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP).[2][3][4] These oxidized monoesters, particularly MECPTP and MEHHTP, are considered the most suitable and specific urinary biomarkers for assessing DEHTP exposure due to their unique chemical structures and significant excretion in urine.[3][5][6]
Comparative Analysis of Plasticizer Metabolites
The specificity of a biomarker is paramount for accurately attributing exposure to a particular chemical. The structural differences between terephthalates (like DEHTP) and ortho-phthalates (like DEHP) or other plasticizers like di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) lead to distinct sets of metabolites. While some initial breakdown products might be similar, the subsequent metabolic changes create unique chemical signatures.
| Plasticizer | Parent Compound | Primary Urinary Metabolites | Specificity Notes |
| DEHTP | Di(2-ethylhexyl) terephthalate | MEHTP , MEHHTP, MEOHTP, MECPTP | MEHTP and its oxidized derivatives are specific to DEHTP exposure.[2][3][6] |
| DEHP | Di(2-ethylhexyl) phthalate | MEHP, MEHHP, MEOHP, MECPP | While structurally similar to DEHTP metabolites, the ortho-phthalate core distinguishes them analytically.[5] |
| DINCH | Di(isononyl) cyclohexane-1,2-dicarboxylate | MINCH, OH-MINCH, cx-MINCH | The cyclohexane dicarboxylate structure leads to metabolites distinct from the aromatic phthalates.[7] |
| DEHA | Di(2-ethylhexyl) adipate | MEHA and its oxidized metabolites | As an adipate, its metabolites are structurally different from phthalate-based plasticizers.[8] |
Quantitative Evidence for MEHTP and its Metabolites as Biomarkers
Human biomonitoring studies have consistently detected MEHTP and its oxidized metabolites in urine samples, providing evidence of widespread exposure to DEHTP. The table below summarizes key quantitative data from such studies.
| Metabolite | Detection Frequency | Concentration Range (in µg/L) | Urinary Excretion Fraction (% of dose) | Key Findings |
| MEHHTP | 96% | >0.4 - 876 | ~2% | Frequently detected in the general population, indicating widespread exposure.[5] |
| MECPTP | 99.9% | >0.2 - 4,312 | ~13% | The most abundant specific metabolite of DEHTP in urine.[5][9] |
| 5OH-MEHTP | 18% | Up to 3.4 | ~1.8% | Detected at lower frequencies and concentrations than MECPTP and MEHHTP.[6][9] |
| 5oxo-MEHTP | 21% | Up to 1.8 | ~1.0% | Also a minor metabolite compared to MECPTP and MEHHTP.[6][9] |
Experimental Protocols for Biomarker Validation
The validation of MEHTP and its metabolites as specific biomarkers for DEHTP exposure relies on robust analytical methodologies. The standard approach involves the collection of urine samples, enzymatic deconjugation, followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Key Steps in the Experimental Protocol:
-
Sample Collection: Collection of spot, first morning void, or 24-hour pooled urine samples.[10]
-
Enzymatic Deconjugation: Treatment of urine samples with β-glucuronidase to hydrolyze the glucuronidated metabolites back to their free form.[6]
-
Sample Clean-up and Concentration: Often performed using online or offline solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[5][6]
-
Chromatographic Separation: Separation of the target metabolites from other urinary components using high-performance liquid chromatography (HPLC).[4]
-
Mass Spectrometric Detection: Highly sensitive and specific detection and quantification of the metabolites using tandem mass spectrometry (MS/MS) with isotope dilution.[5][6]
-
Method Validation: Ensuring the reliability of the data through rigorous validation of the analytical method, including determination of the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]
Specificity of MEHTP as a Biomarker
The specificity of MEHTP and its oxidized metabolites as biomarkers for DEHTP stems from the unique chemical structure of the parent compound. While other plasticizers may also have a 2-ethylhexyl side chain, the terephthalate (para-isomeric) core of DEHTP is distinct from the ortho-phthalate structure of DEHP and the non-aromatic structures of other alternatives like DINCH. This structural difference is maintained throughout the metabolic process, resulting in metabolites that can be clearly distinguished using modern analytical techniques like HPLC-MS/MS.
References
- 1. cpsc.gov [cpsc.gov]
- 2. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Between- and within-individual variability of urinary phthalate and alternative plasticizer metabolites in spot, morning void and 24-h pooled urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Mono(2-ethylhexyl) terephthalate (MEHTP) Measurements
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Mono(2-ethylhexyl) terephthalate (MEHTP), a key biomarker for assessing human exposure to Di(2-ethylhexyl) terephthalate (DEHT), a widely used plasticizer.[1] While direct and extensive inter-laboratory comparison studies specifically for MEHTP are not widely published, this document draws upon established analytical practices, data from proficiency testing of structurally similar phthalate metabolites, and single-laboratory validation studies to present a robust comparative framework.
Inter-laboratory comparison studies and proficiency testing schemes are crucial for evaluating the performance and reliability of analytical methods across different laboratories, ensuring data comparability and accuracy in human biomonitoring studies.[2][3][4]
Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of analytical methods used for the quantification of MEHTP and its structural isomer, Mono(2-ethylhexyl) phthalate (MEHP), which is often included in proficiency testing schemes. The data is derived from single-laboratory validation studies and proficiency testing programs, such as the European Human Biomonitoring Initiative (HBM4EU).[3]
| Parameter | Method | Matrix | Analyte | Reported Value | Source |
| Accuracy (Recovery) | LC-MS/MS | Serum | MEHP | 101 ± 5.7% (at 20 ng/mL) | [5] |
| LC-MS/MS | Urine | Terephthalate Metabolites | 86–117% | [1] | |
| Precision (RSD) | LC-MS/MS | Urine | Terephthalate Metabolites | 0.6–12.2% | [1] |
| Limit of Quantification (LOQ) | LC-MS/MS | Serum | MEHP | 5.0 ng/mL | [5] |
| Inter-laboratory Reproducibility (CV%) | LC-MS/MS | Urine | MEHP | 17-24% | [3] |
| Inter-laboratory Reproducibility (CV%) | LC-MS/MS | Urine | Phthalate Metabolites (mixed-isomer) | 26-43% | [3] |
Note: MEHP is a metabolite of Di(2-ethylhexyl) phthalate (DEHP) and serves as a proxy for MEHTP in many proficiency testing schemes. The performance data for MEHP is considered indicative of the expected performance for MEHTP analysis due to their structural similarities.
Experimental Protocols
Detailed methodologies are fundamental to ensuring the consistency and comparability of results in any inter-laboratory study.[4] Below is a typical protocol for the analysis of MEHTP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Analysis by LC-MS/MS
-
Sample Aliquoting : An aliquot of the urine sample (typically 0.3-0.5 mL) is taken for analysis.[2][3]
-
Internal Standard Spiking : An isotopically labeled internal standard for MEHTP is added to the sample to account for matrix effects and variations in sample preparation. A buffer solution, such as ammonium acetate, is also added to adjust the pH.[2][3]
-
Enzymatic Deconjugation : β-glucuronidase is added to the sample to hydrolyze the conjugated MEHTP (glucuronide) back to its free form. The mixture is then incubated, typically at 37°C for about 2 to 2.5 hours.[2][3]
-
Protein Precipitation and pH Adjustment : After incubation, the pH is adjusted by adding an acid, such as acetic acid. The sample is then treated to precipitate proteins, often by freezing, followed by centrifugation.[3]
-
Extraction : The deconjugated metabolites are extracted from the urine matrix. This is commonly achieved using solid-phase extraction (SPE), which can be performed offline or online coupled to the analytical instrument.[2]
-
Analysis : The extracted sample is analyzed by LC-MS/MS.[1][2] This technique offers high selectivity and sensitivity for the detection of MEHTP.[5]
Visualizing Workflows
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation of laboratory performance.
Caption: Workflow of an inter-laboratory comparison study.
Analytical Workflow for MEHTP Measurement
The diagram below outlines the key steps in a standard analytical workflow for the measurement of MEHTP in a biological matrix.
Caption: Analytical workflow for MEHTP measurement in urine.
References
- 1. This compound | High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative toxicity of Mono(2-ethylhexyl) terephthalate vs MEHP.
A Comparative Toxicological Assessment: Mono(2-ethylhexyl) terephthalate (MEHTP) vs. Mono(2-ethylhexyl) phthalate (MEHP)
Introduction
Mono(2-ethylhexyl) phthalate (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), a compound recognized for its endocrine-disrupting properties and reproductive toxicity.[1][2] As regulatory pressures and consumer demand push for safer alternatives, di(2-ethylhexyl) terephthalate (DEHTP) has emerged as a substitute for DEHP. Consequently, understanding the toxicological profile of its primary metabolite, this compound (MEHTP), in comparison to MEHP, is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the toxicity of MEHTP and MEHP, supported by experimental data.
Comparative Toxicity Data
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the toxicological profiles of MEHTP and MEHP.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| MEHTP | GH3 | T-screen | Cytotoxicity | > 5 µg/mL | [3][4] |
| Not specified | Not specified | Cytotoxicity | 0.05 mg/mL | [3][4] | |
| MEHP | GH3 | T-screen | Cytotoxicity | > 20 µg/mL | [3] |
| Human Embryonic Stem Cells (CH1 and H1) | Cell Viability & Proliferation | Decreased | 1000 µmol/L | [5] | |
| Chinese Hamster Ovary (CHO) cells | Cytotoxicity | IC10 | 203 µM | [6] |
Table 2: Endocrine Disruption Data (Thyroid Receptor Activity)
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| MEHTP | GH3 | T-screen | Antagonist of T3 receptor | 2–5 µg/mL (non-cytotoxic) | [3][4][7] |
| MEHP | GH3 | T-screen | Partial agonist of T3 receptor | 10–20 µg/mL | [3][4][7] |
| GeneBLAzer® bioassay | PPARγ activation | EC10 | 1.2 µM | [6] |
Table 3: Reproductive and Developmental Toxicity Data
| Compound | Model System | Effect | Concentration | Reference |
| MEHTP | Mouse antral follicles (in vitro) | Reduced follicle growth, increased expression of Cdkn2b | 1, 10, and 100 µg/mL | [8] |
| MEHP | Marine medaka (Oryzias melastigma) | Reduced fertilization rate | 0.1 and 0.5 mg/L | [9] |
| Human ovarian follicles (in vitro) | Reduced follicular growth, increased follicular degeneration | 20.51 nM, 20.51 µM | [10] | |
| Mouse embryo (in vitro) | Reduced blastocyst formation and hatching | 100 and 1000 µM | [11] | |
| Mouse ovarian antral follicles | Inhibited follicle growth | 0.1–100 µg/ml | [12] |
Table 4: Genotoxicity Data
| Compound | Model System | Effect | Reference |
| DEHTP (parent of MEHTP) | Animal studies | No genotoxicity reported | [3][4] |
| MEHP | Chinese Hamster Ovary (CHO) cells | Genotoxicity, mutagenesis, and carcinogenicity | [13] |
Experimental Protocols
T-screen Assay for Thyroid Hormone Receptor Activity
The T-screen assay is a cell proliferation-based method to assess the effects of substances on thyroid hormone receptors.
-
Cell Line: GH3 cells, a rat pituitary tumor cell line that expresses thyroid hormone receptors, are used.
-
Exposure: Cells are exposed to various concentrations of the test compounds (MEHTP or MEHP) for a period of 96 hours.[7] The experiments are conducted both in the presence and absence of triiodothyronine (T3), the active form of thyroid hormone.
-
Endpoint: Cell proliferation is measured to determine if the compound acts as an agonist (promotes proliferation in the absence of T3) or an antagonist (inhibits T3-induced proliferation).[7]
-
Data Analysis: Cell growth is expressed relative to the maximum response observed with a reference T3 concentration.
PPARγ Activation Assay (GeneBLAzer®)
This assay determines the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
-
Principle: A reporter gene assay is used where the activation of PPARγ leads to the expression of a reporter enzyme.
-
Procedure: Cells are treated with the test compounds. The activation of PPARγ is measured by the activity of the reporter enzyme.
-
Endpoints: The half-maximal effective concentration (EC50) or the concentration for 10% activation (EC10) is calculated from the dose-response curve.[6] Cytotoxicity is also assessed to ensure that the observed effects are not due to cell death.[6]
Visualizations
Signaling Pathway: Thyroid Hormone Receptor
Caption: Simplified signaling pathway of the thyroid hormone receptor.
Experimental Workflow: In Vitro Toxicity Testing
Caption: General experimental workflow for in vitro comparative toxicity testing.
Logical Relationship: Comparative Toxicity Summary
Caption: Logical relationship of the comparative toxicity between MEHTP and MEHP.
Conclusion
The available experimental data indicates that this compound (MEHTP) generally exhibits a lower toxicity profile compared to Mono(2-ethylhexyl) phthalate (MEHP). MEHTP demonstrates lower cytotoxicity and acts as an antagonist to the thyroid hormone receptor, in contrast to MEHP which is a partial agonist.[3][4][7] Furthermore, studies on the parent compound of MEHTP, DEHTP, suggest a lack of genotoxicity and low reproductive and developmental toxicity.[3][4] In contrast, MEHP is a known reproductive toxicant and has demonstrated genotoxic potential.[9][10][11][12][13] While more research is needed for a complete toxicological profile of MEHTP, the current evidence suggests it may be a safer alternative to MEHP.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEHP and MEOHP but not DEHP bind productively to the peroxisome proliferator-activated receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to DEHP and MEHP from hatching to adulthood causes reproductive dysfunction and endocrine disruption in marine medaka (Oryzias melastigma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute exposure to DEHP metabolite, MEHP cause genotoxicity, mutagenesis and carcinogenicity in mammalian Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for MEHTP Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHTP), the selection of an appropriate analytical technique is paramount for generating reliable and accurate data. This guide provides an objective comparison of three commonly employed analytical methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each technique is evaluated based on experimental data from scientific literature, offering a comprehensive overview to inform your analytical strategy.
Data Presentation: A Comparative Overview
The quantitative performance of each analytical technique is a critical factor in method selection. The following table summarizes key performance metrics for the analysis of MEHTP and structurally similar long-chain phthalate monoesters, providing a clear comparison to guide your decision-making process.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 0.03 - 0.05 ng per 2 µL injection (without derivatization)[1] | ~10 - 20 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.2 - 0.4 µg/L[1][3] | 0.09 - 0.15 ng per 2 µL injection (without derivatization)[1] | ~50 - 100 ng/mL |
| Accuracy (Recovery) | 95.8 - 111%[1][3] | Not explicitly stated for MEHTP; generally 90-110% for phthalates | 90 - 110% for similar compounds |
| Precision (RSD) | < 7%[1][3] | < 15% for phthalate monoesters (without derivatization)[1] | < 10% |
| **Linearity (R²) ** | > 0.99 | > 0.99[1] | > 0.99 |
| Derivatization Required | No | Optional (can be analyzed without)[1] | No |
| Selectivity | Very High | High | Moderate to Low |
| Throughput | High (with on-line SPE) | Moderate | Moderate |
| Cost | High | Moderate | Low |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed experimental protocols for each of the discussed analytical techniques. These protocols are based on established methods for MEHTP and other long-chain phthalate monoesters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with On-line Solid-Phase Extraction (SPE)
This method is considered the gold standard for the analysis of MEHTP in biological matrices due to its high sensitivity and selectivity.
1. Sample Preparation:
-
Enzymatic Deconjugation: To a 1 mL urine sample, add 50 µL of β-glucuronidase/arylsulfatase and 200 µL of ammonium acetate buffer (pH 6.5).
-
Incubate the mixture at 37°C for 2 hours to hydrolyze the glucuronidated metabolites.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. On-line SPE-LC-MS/MS Analysis:
-
On-line SPE: The sample is injected onto an on-line SPE column for automated sample cleanup and enrichment.
-
Chromatographic Separation: The analytes are then transferred to an analytical column (e.g., a C18 reversed-phase column) for chromatographic separation.
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of (A) 0.1% acetic acid in water and (B) 0.1% acetic acid in methanol.
-
-
Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MEHTP and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a robust alternative to LC-MS/MS. While traditionally requiring derivatization for polar analytes like MEHTP, recent advancements have demonstrated the feasibility of direct analysis.
1. Sample Preparation (with Derivatization):
-
Liquid-Liquid Extraction: Acidify the hydrolyzed urine sample with hydrochloric acid and extract the analytes with an organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the polar carboxylic acid and hydroxyl groups into more volatile silyl ethers and esters.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
2. Sample Preparation (without Derivatization): [1]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the pre-treated urine sample. Wash the cartridge to remove interferences and elute the analytes with methanol.
-
Evaporate the eluate and reconstitute in a suitable solvent for injection.[1]
3. GC-MS Analysis:
-
Gas Chromatograph: Inject the prepared sample into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Quantification is typically performed in selected ion monitoring (SIM) mode, monitoring characteristic ions for MEHTP.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique, suitable for screening or when high concentrations of MEHTP are expected.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Similar to the GC-MS protocol, use a C18 SPE cartridge for sample cleanup and concentration.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
High-Performance Liquid Chromatograph: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid) is commonly used.
-
-
UV Detector: The analytes are detected by a UV detector at a wavelength where MEHTP exhibits maximum absorbance (typically around 240 nm). Quantification is based on the peak area of the analyte compared to a calibration curve prepared with standards of known concentrations.
Mandatory Visualization: Experimental and Logical Workflows
To visualize the experimental and logical workflows, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for the analysis of MEHTP in biological samples.
References
Endocrine-Disrupting Potential: A Comparative Analysis of MEHHP and its Parent Compound, DEHP
A comprehensive review of the available scientific literature reveals that Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a major metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), exhibits significant and in some cases more potent endocrine-disrupting activity than its parent compound. This guide synthesizes key experimental findings on their comparative effects on crucial endocrine pathways, including steroidogenesis and hormone receptor interactions.
DEHP is a ubiquitous environmental contaminant known for its reproductive and developmental toxicity, primarily attributed to its metabolites.[1][2][3] Upon entering the body, DEHP is hydrolyzed to Mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to form secondary metabolites, including MEHHP.[4][5] While much of the toxicological evaluation has historically focused on DEHP, emerging evidence underscores the critical role of its metabolites in mediating its adverse health effects.[4][6]
Comparative Effects on Steroidogenesis
Steroidogenesis, the process of hormone synthesis, is a primary target for both DEHP and its metabolites. In vitro studies using the murine Leydig tumor cell line (MLTC-1) have demonstrated that both DEHP and MEHP can disrupt this process. At low concentrations, both compounds were found to increase the expression of genes crucial for steroidogenesis, such as P450scc, P450c17, and 3βHSD, and stimulate testosterone secretion.[7]
In the human adrenocortical cell line HAC15, MEHP was shown to disrupt the expression of CYP11B2, a key enzyme in aldosterone synthesis, in a non-monotonic manner. High concentrations of MEHP also decreased the expression of CYP11B1 and CYP21A2.[8] Another study on Leydig cells indicated that MEHP represses steroidogenesis by inhibiting the transport of cholesterol and its conversion into pregnenolone, a critical precursor for all steroid hormones.[9]
Interaction with Hormone Receptors
The endocrine-disrupting activity of DEHP and its metabolites is also mediated through their interaction with various hormone receptors, including androgen, estrogen, and thyroid receptors.
Androgen Receptor (AR)
Computational docking studies have revealed that DEHP and its major metabolites, including MEHHP, can bind to the ligand-binding pocket of the androgen receptor (AR) with relatively strong affinities, comparable to that of the native ligand, testosterone.[4][6][10] The binding of these metabolites to AR can disrupt normal androgen signaling, potentially leading to reproductive dysfunction.[4][6] In vitro assays using a yeast androgen screen (YAS) have shown that MEHP exhibits anti-androgenic activity.[11][12]
Estrogen Receptor (ER)
In vitro studies utilizing a yeast estrogen screen (YES) have demonstrated that MEHP possesses anti-estrogenic properties, with a calculated IC50 value of 125 μM.[11][12] This antagonistic activity towards the estrogen receptor can interfere with normal estrogen signaling, which is crucial for female reproductive health.
Thyroid Receptors (TRs)
MEHHP has been identified as a partial agonist for thyroid receptors (TRs), particularly TRβ, at concentrations as low as 0.2 µg/mL, and it exhibits a synergistic effect with the natural thyroid hormone T3.[13][14] In contrast, the parent compound DEHP has also been shown to interfere with the binding of T3 to TRβ.[13] Given that urinary levels of MEHHP in newborns can significantly exceed the concentrations at which it activates thyroid receptors, this finding raises concerns about potential developmental effects.[13][14]
Quantitative Comparison of Endocrine-Disrupting Potential
| Parameter | Compound | Cell Line/Assay | Effect | Concentration/Value | Citation |
| Anti-estrogenic Activity | MEHP | Yeast Estrogen Screen (YES) | Inhibition | IC50 = 125 μM | [11][12] |
| Anti-androgenic Activity | MEHP | Yeast Androgen Screen (YAS) | Inhibition | IC50 = 736 μM | [11][12] |
| Thyroid Receptor Agonism | MEHHP | T-screen (Rat pituitary tumor cells) | Partial Agonist (TRβ) | > 0.2 µg/mL | [13][14] |
| Steroidogenesis (CYP11B1, CYP21A2) | MEHP | HAC15 (Human adrenocortical cells) | Decreased mRNA expression | High concentrations | [8] |
| Steroidogenesis (P450scc, P450c17, 3βHSD) | DEHP & MEHP | MLTC-1 (Murine Leydig tumor cells) | Increased mRNA expression | Low concentrations | [7] |
| Testosterone Secretion | DEHP & MEHP | MLTC-1 (Murine Leydig tumor cells) | Stimulated | Low concentrations | [7] |
Experimental Methodologies
Yeast Estrogen/Androgen Screen (YES/YAS) Assay
This in vitro assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ). When an active compound binds to the receptor, it triggers the expression of the reporter gene, leading to a color change that can be quantified. For assessing antagonistic activity, the yeast is co-exposed to the test compound and a known agonist (e.g., 17β-estradiol for YES, testosterone for YAS), and a reduction in the colorimetric signal indicates inhibition.[11][12]
T-Screen Assay
The T-screen assay is a cell proliferation assay that uses a rat pituitary tumor cell line (GH3) whose growth is stimulated by thyroid hormones. To test for agonistic effects, the cells are exposed to the test compound, and an increase in cell proliferation is measured. For antagonistic effects, cells are co-treated with the test compound and T3, and a decrease in T3-induced proliferation is quantified.[13][14]
Gene Expression Analysis (qRT-PCR)
To assess the effects of the compounds on the expression of genes involved in steroidogenesis, cell lines such as MLTC-1 or HAC15 are treated with various concentrations of the test substance. After a specific incubation period, total RNA is extracted from the cells, reverse-transcribed into complementary DNA (cDNA), and then subjected to quantitative real-time polymerase chain reaction (qRT-PCR) using specific primers for the target genes (e.g., CYP11B1, CYP11B2, P450scc). The relative expression of these genes is then calculated, typically normalized to a housekeeping gene.[7][8]
Signaling and Metabolic Pathways
References
- 1. DI-2-ethylhexyl phthalate and endocrine disruption: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exposure to Endocrine Disruptors (Di(2-Ethylhexyl)phthalate (DEHP) and Bisphenol A (BPA)) in Women from Different Residing Areas in Italy: Data from the LIFE PERSUADED Project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of low concentrations of di-(2-ethylhexyl) and mono-(2-ethylhexyl) phthalate on steroidogenesis pathways and apoptosis in the murine leydig tumor cell line MLTC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Mono-(2-ethylhexyl) Terephthalate (MEHTP) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Mono-(2-ethylhexyl) terephthalate (MEHTP), an impurity of potential concern in pharmaceutical products. The validation of such analytical methods is a critical regulatory requirement to ensure the safety and quality of drug products. This document outlines and compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of MEHTP, with supporting data and detailed experimental protocols.
Introduction to MEHTP and Regulatory Expectations
Mono-(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite and potential impurity originating from the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP), which is used in various materials, including those for pharmaceutical packaging. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate the validation of analytical procedures for impurities to demonstrate their suitability for the intended purpose.[1][2][3] The validation process ensures that the analytical method is accurate, precise, specific, sensitive, and robust.
The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a framework for the validation of analytical procedures, outlining the necessary validation characteristics to be investigated. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2]
Comparison of Analytical Methods for MEHTP
The selection of an appropriate analytical method for MEHTP depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide compares three commonly employed techniques: HPLC-UV, GC-MS, and LC-MS/MS.
Data Presentation
The following table summarizes the typical performance characteristics of the compared analytical methods for the determination of MEHTP or structurally similar compounds.
| Performance Characteristic | HPLC-UV (for MEHP*) | GC-MS (for MEHTP) | LC-MS/MS (for MEHTP metabolites) |
| Linearity (Range) | 1 - 30.38 µg/mL | 0.087 - 100 ng/injection | Wide linear working range |
| Correlation Coefficient (r²) | > 0.99 | 0.9817 - 0.9993 | > 0.99 |
| Accuracy (% Recovery) | 91.2% - >100% | Not explicitly stated | 95.8% - 111% |
| Precision (RSD%) | < 2.5% | 1.4% - 5.4% (Inter-day) | < 7% |
| Limit of Detection (LOD) | Not explicitly stated | 0.029 ng/injection | 0.006 - 0.047 µg/L |
| Limit of Quantitation (LOQ) | ~1 µg/mL | 0.087 ng/injection | 0.2 - 0.4 µg/L |
*Note: Data for HPLC-UV is based on the analysis of Mono-(2-ethylhexyl) phthalate (MEHP), a structurally similar compound. The method would require validation specifically for MEHTP.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, validated for the related compound MEHP, provides a strong starting point for the development and validation of an HPLC-UV method for MEHTP.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1100 Series or equivalent)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile and Water. A typical gradient could be:
-
Initial: 60% ACN
-
Ramp to 100% ACN over 5 minutes
-
Hold at 100% ACN for 3 minutes
-
-
Flow Rate: 1.0 mL/min, increasing to 2.0 mL/min during the hold at 100% ACN
-
Column Temperature: Ambient
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
For solid samples, dissolve a known quantity in a suitable solvent (e.g., acetonitrile).
-
For liquid samples, dilute as necessary with the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct analysis of MEHTP without the need for derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 SE or equivalent)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Methanol, GC purity
-
Helium (carrier gas)
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 190°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Ion Source Temperature: 200°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for MEHTP would need to be determined from its mass spectrum (e.g., m/z 149, 167, 279).
Sample Preparation:
-
Dissolve the sample in methanol.
-
Prepare a series of calibration standards by diluting a stock solution of MEHTP in methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of MEHTP and its metabolites.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 or Phenyl-Hexyl column
Reagents:
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid or Ammonium acetate
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) or ammonium acetate.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M-H]⁻ for MEHTP) and specific product ions would need to be optimized.
Sample Preparation:
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE clean-up step is often necessary. A mixed-mode or reversed-phase SPE cartridge can be used.
-
Dilution: For simpler matrices, a "dilute-and-shoot" approach may be feasible after appropriate dilution with the initial mobile phase.
-
Enzymatic Hydrolysis: If analyzing for total MEHTP (free and conjugated forms) in biological matrices, an enzymatic hydrolysis step with β-glucuronidase is required.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method according to regulatory guidelines.
Caption: Logical relationship for selecting an analytical method for MEHTP analysis.
Conclusion
The choice of an analytical method for the determination of MEHTP requires careful consideration of the specific analytical needs.
-
HPLC-UV offers a cost-effective and widely accessible option. While a validated method for the closely related MEHP exists, a dedicated validation for MEHTP would be necessary. Its sensitivity may be limited for trace-level quantification.
-
GC-MS provides good sensitivity and selectivity, with the advantage of not requiring derivatization for MEHTP. This simplifies sample preparation and reduces potential sources of error.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex sample matrices. The requirement for more sophisticated instrumentation and expertise are key considerations.
Ultimately, the selected method must be rigorously validated according to the principles outlined in ICH guidelines to ensure the generation of reliable and accurate data for regulatory submissions and to guarantee patient safety.
References
Assessing Antibody Specificity for Mono(2-ethylhexyl) Terephthalate (MEHTP) Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of Mono(2-ethylhexyl) terephthalate (MEHTP), a primary metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHT), is crucial for toxicological and environmental monitoring. Immunoassays offer a high-throughput and cost-effective solution for MEHTP quantification. However, the specificity of the antibodies employed is paramount to ensure reliable results. This guide provides a comparative assessment of antibody specificity in MEHTP immunoassays, supported by experimental data, to aid in the selection of appropriate analytical methods.
Performance Comparison: Immunoassay vs. Alternative Methods
The selection of an analytical method for MEHTP detection depends on various factors, including sensitivity, specificity, sample throughput, and cost. While immunoassays, such as the direct competitive ELISA (dcELISA), provide a rapid and sensitive screening tool, chromatographic methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are considered the gold standard for confirmation due to their high specificity and accuracy.
| Feature | Direct Competitive ELISA (dcELISA) with mAb 4B9 | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Competitive binding between MEHTP in the sample and a labeled MEHTP conjugate for a limited number of antibody binding sites. | Separation of analytes based on their physicochemical properties followed by mass-based detection and quantification. |
| Linear Range | 0.56 to 1000 ng/mL[1] | Typically offers a wide linear range, often spanning several orders of magnitude. |
| Detection Limit | 0.39 ng/mL[1] | Method-dependent, but can achieve very low detection limits, often in the low ng/mL to pg/mL range. |
| Specificity | Dependent on the cross-reactivity of the monoclonal antibody. The 4B9 mAb shows low cross-reactivity with many other phthalate esters.[1] | Highly specific, based on the unique mass-to-charge ratio of the target analyte and its fragments. |
| Sample Throughput | High, suitable for screening a large number of samples. | Lower, more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher instrumentation and operational costs. |
Antibody Specificity: Cross-Reactivity Profile of Monoclonal Antibody 4B9
The cornerstone of a specific immunoassay is the antibody's ability to bind exclusively to the target analyte. Cross-reactivity with structurally related compounds can lead to inaccurate quantification. The monoclonal antibody (mAb) 4B9 has been developed for a direct competitive ELISA for MEHTP. Its specificity has been evaluated against a panel of other phthalate esters.
| Compound | Cross-Reactivity (%) with mAb 4B9 |
| Mono-methylphthalate (MMP) | < 5% |
| Di-(2-ethylhexyl) phthalate (DEHP) | < 5% |
| Other ten phthalate esters | < 5%[1] |
The data indicates that the anti-MEHTP mAb 4B9 exhibits high specificity for MEHTP, with minimal cross-reactivity to its parent compound DEHP and other tested phthalate esters. This is a critical characteristic for accurately assessing MEHTP levels in complex biological and environmental samples where multiple phthalate metabolites may be present.
Experimental Protocols
Direct Competitive ELISA (dcELISA) for MEHTP
This protocol is based on the methodology described for the development of an immunoassay using the 4B9 monoclonal antibody.
-
Coating: Microtiter plates are coated with an appropriate concentration of a MEHTP-protein conjugate and incubated overnight.
-
Washing: The plates are washed to remove any unbound conjugate.
-
Blocking: A blocking buffer is added to prevent non-specific binding.
-
Competitive Reaction: Samples or standards containing MEHTP are added to the wells, followed by the addition of the anti-MEHTP monoclonal antibody (e.g., 4B9). The plate is incubated to allow for competitive binding between the MEHTP in the sample and the coated MEHTP conjugate for the antibody.
-
Washing: The plates are washed to remove unbound antibodies and other components.
-
Secondary Antibody: A horseradish peroxidase (HRP)-labeled secondary antibody that binds to the primary antibody is added and incubated.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colorimetric signal.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.
-
Detection: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of MEHTP in the samples is inversely proportional to the signal intensity and is determined by interpolation from a standard curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a generalized protocol for the analysis of MEHTP. Specific parameters may vary depending on the instrumentation and matrix.
-
Sample Preparation: Biological samples (e.g., urine, serum) are typically subjected to enzymatic deconjugation to release free MEHTP, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is used to separate MEHTP from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. MEHTP is ionized (e.g., by electrospray ionization in negative mode) and the precursor ion is selected.
-
Fragmentation: The precursor ion is fragmented in the collision cell to produce characteristic product ions.
-
Quantification: The intensity of one or more specific product ions is monitored over time. The concentration of MEHTP in the sample is determined by comparing the peak area to that of a calibration curve prepared with known concentrations of MEHTP standards.
Visualizing the Immunoassay Workflow and Biological Pathway
To further clarify the experimental process and the biological context of MEHTP, the following diagrams are provided.
MEHTP is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. One of the key mechanisms is its interaction with thyroid hormone receptors.
References
GC-MS vs. LC-MS: A Comparative Performance Analysis for MEHTP Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of plasticizer metabolites, the choice of analytical instrumentation is paramount for achieving accurate and reliable data. This guide provides a comprehensive performance comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of monoethylhexyl terephthalate (MEHTP), a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHT).
The selection between GC-MS and LC-MS for MEHTP analysis hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and desired sample throughput. While both techniques offer robust solutions, they possess distinct advantages and disadvantages that can significantly impact analytical outcomes. Generally, LC-MS/MS is favored for its high sensitivity and specificity in analyzing MEHTP in biological matrices like urine, often with simpler sample preparation. In contrast, GC-MS is a well-established technique that can also be employed, though it frequently necessitates a derivatization step to enhance the volatility of the polar MEHTP molecule.
Quantitative Performance at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative performance parameters for both GC-MS and LC-MS in the context of MEHTP analysis. It is important to note that while specific performance data for MEHTP analysis by LC-MS is available, direct, validated quantitative data for MEHTP using GC-MS is less prevalent in the literature. The GC-MS data presented here is a composite derived from studies on similar phthalate monoesters, such as mono-(2-ethylhexyl) phthalate (MEHP), and may require method-specific validation for MEHTP.
Table 1: GC-MS Performance Data for Phthalate Monoester Analysis
| Performance Metric | Typical Value | Notes |
| Limit of Detection (LOD) | 0.03 - 0.05 ng (on-column) | Data for MEHP without derivatization.[1] |
| Limit of Quantification (LOQ) | 0.09 - 0.15 ng (on-column) | Data for MEHP without derivatization.[1] |
| Linearity (R²) | > 0.98 | Generally achievable over a defined concentration range.[1] |
| Precision (%RSD) | < 15% | Inter-day precision for similar phthalate monoesters.[1] |
| Accuracy / Recovery | 80 - 120% | Dependent on sample matrix and extraction procedure. |
Table 2: LC-MS/MS Performance Data for MEHTP Analysis
| Performance Metric | Typical Value | Notes |
| Limit of Detection (LOD) | ~1 ng/mL | Method-specific and dependent on instrumentation. |
| Limit of Quantification (LOQ) | 3.75 ng/mL | Reported for MEHTP in human urine. |
| Linearity (R²) | > 0.99 | Consistently high linearity is achieved. |
| Precision (%RSD) | < 15% | Relative standard deviation for MEHTP analysis. |
| Accuracy / Recovery | 85 - 115% | Spike recovery in biological matrices. |
Experimental Methodologies: A Deeper Dive
The analytical workflow for MEHTP analysis differs significantly between GC-MS and LC-MS, primarily in the sample preparation and separation stages.
LC-MS/MS Experimental Protocol
LC-MS/MS is a highly sensitive and specific method for the direct analysis of MEHTP in biological fluids. The typical workflow involves enzymatic hydrolysis to deconjugate MEHTP from its glucuronidated form, followed by a cleanup and concentration step.
Sample Preparation:
-
Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase to hydrolyze the conjugated MEHTP metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to remove interfering matrix components and concentrate the analyte.
-
Elution and Reconstitution: MEHTP is eluted from the SPE cartridge with an appropriate organic solvent, which is then evaporated and the residue reconstituted in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase liquid chromatography is commonly used to separate MEHTP from other urinary components.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the ionization of MEHTP.
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for quantification.
GC-MS Experimental Protocol
The analysis of MEHTP by GC-MS often requires a derivatization step to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique for polar analytes like MEHTP.
Sample Preparation:
-
Extraction: MEHTP is first extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization: The extracted MEHTP is then derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester.
-
Cleanup: A cleanup step may be necessary after derivatization to remove excess derivatizing reagent and byproducts.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A non-polar or mid-polar capillary column is typically used for the separation of the derivatized MEHTP.
-
Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Visualizing the Workflow
To better illustrate the distinct processes involved in MEHTP analysis by GC-MS and LC-MS, the following diagrams depict the typical experimental workflows.
Caption: LC-MS/MS workflow for MEHTP analysis.
References
Confirming the Metabolic Pathway of DEHTP Through Metabolite Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for profiling the metabolites of Di(2-ethylhexyl) terephthalate (DEHTP), a common replacement for ortho-phthalate plasticizers. By presenting supporting experimental data from various studies, this document aims to facilitate the selection of appropriate analytical strategies for researchers investigating the metabolism and exposure of this compound.
Executive Summary
The metabolism of DEHTP is a critical area of study for assessing human exposure and potential health effects. The primary metabolic pathway involves an initial hydrolysis of the diester to its monoester, mono(2-ethylhexyl) terephthalate (MEHTP). This is followed by a series of oxidation reactions on the 2-ethylhexyl side chain. The major urinary metabolite identified in humans is mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP), making it a key biomarker for exposure assessment.[1][2] This guide details the established metabolic cascade and compares the analytical methods used for the quantification of DEHTP metabolites.
Metabolic Pathway of DEHTP
The metabolic conversion of DEHTP in humans proceeds through two main phases. Phase I involves the hydrolysis of one of the ester bonds, followed by oxidation of the alkyl side chain. Phase II metabolism involves the conjugation of the metabolites, for instance, with glucuronic acid, to facilitate their excretion.[1]
The initial hydrolysis is catalyzed by esterases, resulting in MEHTP.[1] Subsequent oxidation of the side chain leads to the formation of several key metabolites that have been identified in both in vitro and in vivo studies.[3][4][5] These include:
-
Mono(2-ethyl-5-hydroxyhexyl) terephthalate (5OH-MEHTP)
-
Mono(2-ethyl-5-oxohexyl) terephthalate (5oxo-MEHTP)
-
Mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP)
-
Mono(2-carboxymethyl)hexyl terephthalate (2cx-MMHTP)
Of these, 5cx-MEPTP is the most abundant specific metabolite found in human urine, accounting for approximately 13% of an orally administered DEHTP dose.[2]
Comparison of Analytical Methods for Metabolite Profiling
The quantification of DEHTP metabolites in biological matrices, primarily urine, is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[4][7] This technique offers the high sensitivity and specificity required for detecting the low concentrations of these metabolites.
Table 1: Comparison of HPLC-MS/MS Method Performance for DEHTP Metabolite Quantification
| Metabolite | Limit of Quantification (LOQ) (µg/L) | Relative Recovery (%) | Relative Standard Deviation (%) | Detection Frequency in General Population (%) | Reference |
| 5OH-MEHTP | 0.3 | 95.8 - 111 | < 7 | 18 | [7] |
| 5oxo-MEHTP | 0.2 | 95.8 - 111 | < 7 | 21 | [7] |
| 2cx-MMHTP | 0.4 | 95.8 - 111 | < 7 | 9 | [7] |
| 5cx-MEPTP | 0.2 | 95.8 - 111 | < 7 | 94 | [7] |
Table 2: Urinary Excretion of DEHTP Metabolites in Humans After Oral Administration
| Metabolite | Mean Percentage of Applied Dose Excreted in Urine (48h) | Predominant Form in Urine | Reference |
| 5cx-MEPTP | 13.0% | Free (>90%) | [2] |
| 5OH-MEHTP | 1.8% | Glucuronidated (>70%) | [2] |
| 5oxo-MEHTP | 1.0% | Glucuronidated (>70%) | [2] |
| 2cx-MMHTP | 0.3% | Free (>90%) | [2] |
Experimental Protocols
A generalized experimental workflow for the analysis of DEHTP metabolites in human urine is outlined below. This protocol is a synthesis of methodologies reported in the literature.[7][8]
1. Sample Preparation:
-
Enzymatic Deconjugation: Urine samples (typically 0.1 mL) are treated with β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites.[8] This step is crucial for accurately quantifying the total amount of each metabolite.
-
Internal Standard Spiking: Isotope-labeled internal standards for each target metabolite are added to the samples to correct for matrix effects and variations in instrument response.[4]
-
Dilution: Samples are typically diluted with a buffer solution (e.g., ammonium acetate) before analysis.
2. Analytical Instrumentation:
-
On-line Solid Phase Extraction (SPE): An automated on-line SPE system is often used for sample clean-up and concentration of the analytes.[7] This minimizes sample handling and improves reproducibility.
-
High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated using a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of, for example, acetonitrile and water with additives like formic acid is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): Detection and quantification are performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.
Conclusion
The metabolic pathway of DEHTP is well-characterized, with MEHTP and its subsequent oxidized metabolites, particularly 5cx-MEPTP, serving as reliable biomarkers of exposure. The analytical methodology of choice for profiling these metabolites is HPLC-MS/MS, which provides the necessary sensitivity and specificity for biomonitoring studies. The provided data and protocols offer a solid foundation for researchers to design and execute studies aimed at understanding the metabolism and potential health implications of DEHTP exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mono(2-ethylhexyl) terephthalate (MEHT)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mono(2-ethylhexyl) terephthalate (MEHT), safeguarding both personnel and the environment.
This compound, a substance utilized in various research and development applications, requires careful management when it becomes waste. Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure workplace safety.
Immediate Safety and Handling Procedures
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1][2]
In the event of a spill, it is critical to act promptly and safely. Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1] Once the material has been absorbed, it should be collected and placed into a suitable, closed container for disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying their waste.
-
Containment: Ensure that waste MEHT is stored in its original container or a compatible, properly labeled, and sealed container to prevent leaks or spills.[3] Do not mix MEHT waste with other chemical waste to avoid potentially dangerous reactions.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed and authorized waste disposal contractor.[1] These specialized companies are equipped to handle and transport chemical waste safely.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the disposal company.
It is imperative to avoid disposing of MEHT down the drain or in regular trash, as this can lead to significant environmental harm.[4]
Quantitative Data Summary
Currently, specific quantitative limits for the disposal of this compound are not prominently available in standard safety data sheets. Disposal regulations are primarily guided by the classification of the substance as a hazardous waste, requiring specialized disposal methods regardless of concentration. Always consult your institution's environmental health and safety (EHS) department for specific guidance and local regulatory requirements.
Experimental Protocols
No specific experimental protocols for the chemical neutralization of this compound for disposal purposes are cited in standard safety literature. The recommended procedure is direct disposal as hazardous waste through a certified vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of MEHT.
References
Personal protective equipment for handling Mono(2-ethylhexyl) terephthalate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mono(2-ethylhexyl) terephthalate (CAS No. 155603-50-2). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is imperative to handle this substance with care, adhering to the principle of "as low as reasonably practicable" (ALARP) exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Exposure Route | Required PPE | Specifications & Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Inspect gloves prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Nitrile gloves are a suitable option for protection against a range of chemicals. |
| Lab coat | A standard lab coat should be worn to protect skin and clothing from potential splashes or spills. | |
| Ocular (Eye) Contact | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[1] |
| Inhalation | Use in a well-ventilated area | Work in a well-ventilated area to minimize inhalation of any dust or vapors.[1] A certified chemical fume hood is recommended, especially when handling powders or creating aerosols. |
| Respiratory Protection | If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure the work area is clean and uncluttered.
-
Work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1]
-
Have an eyewash station and safety shower readily accessible.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses or goggles.
-
Inspect chemical-resistant gloves for any signs of degradation or puncture before use.[1]
3. Handling and Use:
-
Avoid the formation of dust when handling the solid form of the compound.[1]
-
If transferring the substance, use appropriate tools (e.g., spatula, scoop) to minimize spillage.
-
Keep containers tightly closed when not in use.
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
Wearing appropriate PPE, sweep up or absorb the spilled material without creating dust.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
5. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Rinse mouth with water and consult a physician.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any contaminated solids (e.g., used gloves, weighing paper, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Containers: Handle uncleaned containers as you would the product itself.[1] Do not mix with other waste.
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
